3-(Benzyloxy)-4-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDMYEWDLHJGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628822 | |
| Record name | 3-(Benzyloxy)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165662-68-0 | |
| Record name | 3-(Benzyloxy)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-(benzyloxy)-4-methylbenzoic acid, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules. This document details the core synthesis methodology, including a step-by-step experimental protocol, and presents key quantitative data for the starting materials and the final product.
Core Synthesis Pathway: Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with a halide. In this specific synthesis, the hydroxyl group of 3-hydroxy-4-methylbenzoic acid is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide) to form the desired benzyl ether.
The general transformation is depicted in the following reaction scheme:
Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via Williamson ether synthesis.
Materials:
-
3-Hydroxy-4-methylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-methylbenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to the flask to dissolve the reactants.
-
Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the filter cake with a small amount of acetone or DMF.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 3-Hydroxy-4-methylbenzoic acid | C₈H₈O₃ | 152.15 | White to off-white crystalline solid | 586-30-1 |
| Benzyl bromide | C₇H₇Br | 171.03 | Colorless to pale yellow liquid | 100-39-0 |
| Potassium carbonate | K₂CO₃ | 138.21 | White hygroscopic powder | 584-08-7 |
Table 2: Properties and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 165662-68-0[1] |
| Purity (typical) | >95%[1] |
| Typical Yield | 85-95% (dependent on scale and purification) |
| ¹H NMR (CDCl₃, δ) | ~7.7-7.9 (m, 2H, Ar-H), ~7.2-7.5 (m, 6H, Ar-H), ~5.1 (s, 2H, OCH₂Ph), ~2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~172, ~158, ~136, ~132, ~130, ~129, ~128, ~127, ~123, ~113, ~71, ~16 |
| IR (KBr, cm⁻¹) | ~3000-2500 (br, O-H of COOH), ~1680 (C=O), ~1600, ~1450 (C=C, aromatic), ~1250, ~1050 (C-O) |
Note: The spectroscopic data provided are predicted values based on analogous compounds and general chemical shift ranges. Actual experimental values may vary slightly.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and potential optimizations of this synthetic route.
References
physicochemical properties of 3-(Benzyloxy)-4-methylbenzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-(Benzyloxy)-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetically valuable organic compound. As a derivative of benzoic acid, it incorporates a benzyl ether and a methyl group on the aromatic ring. These substitutions create a unique molecular architecture that can be leveraged in various applications, including as a building block in the synthesis of more complex molecules and as a scaffold in medicinal chemistry. The presence of the carboxylic acid group provides a reactive handle for further chemical modifications, such as amidation or esterification, while the benzyloxy group can serve as a protecting group or a key pharmacophoric element. This document provides a comprehensive overview of its physicochemical properties, synthetic methodologies, and potential biological relevance based on structurally related compounds.
Physicochemical Properties
The are crucial for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 165662-68-0 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Boiling Point | 422.1°C at 760 mmHg | [2] |
| Density | 1.193 g/cm³ | [2] |
| Flash Point | 160°C | [2] |
| LogP | 3.272 | [1][2] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1][2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
| SMILES | O=C(O)C1=CC=C(C)C(OCC2=CC=CC=C2)=C1 | [1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the benzylation of a suitably substituted phenol followed by oxidation of the methyl group or a related functional group to a carboxylic acid. A plausible method starting from 3-hydroxy-4-methylbenzoic acid is outlined below. This method is adapted from general procedures for Williamson ether synthesis and ester hydrolysis.
Step 1: Esterification of 3-Hydroxy-4-methylbenzoic acid
To protect the carboxylic acid, it is first converted to an ester, for example, a methyl ester. This can be achieved using standard esterification methods, such as Fischer-Speier esterification.
-
Dissolve 3-hydroxy-4-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxy-4-methylbenzoate.
Step 2: Williamson Ether Synthesis
The phenolic hydroxyl group is then benzylated.
-
Dissolve methyl 3-hydroxy-4-methylbenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain methyl 3-(benzyloxy)-4-methylbenzoate.
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Dissolve the methyl 3-(benzyloxy)-4-methylbenzoate in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively available in public literature, the activities of structurally similar benzoic acid derivatives can provide insights into its potential therapeutic applications. Derivatives of benzoic acid have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[3]
For instance, certain substituted benzoic acids have been identified as inhibitors of enzymes like histone deacetylases (HDACs) and protein kinase CK2.[3] Inhibition of these enzymes can modulate gene expression and cell signaling pathways implicated in cancer and inflammation.
Caption: Generalized signaling pathway for related benzoic acid derivatives.
The benzyloxy moiety, in particular, is a common feature in molecules designed to target various enzymes and receptors. Further research, including synthesis of derivatives and comprehensive biological screening, is necessary to elucidate the specific activities of this compound. The experimental protocols and physicochemical data presented in this guide provide a solid foundation for such investigations.
References
An In-depth Technical Guide to 3-(Benzyloxy)-4-methylbenzoic Acid (CAS Number: 165662-68-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Benzyloxy)-4-methylbenzoic acid, a notable organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information on closely related analogues to offer valuable insights into its synthesis, physicochemical properties, and potential biological activities.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented, its fundamental properties can be summarized. Further data from related compounds are provided for comparative analysis.
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | 3-Methoxy-4-methylbenzoic acid | p-Toluic acid (4-Methylbenzoic acid) |
| CAS Number | 165662-68-0[1] | 7151-68-0 | 99-94-5 |
| Molecular Formula | C₁₅H₁₄O₃[1] | C₉H₁₀O₃ | C₈H₈O₂[2] |
| Molecular Weight | 242.27 g/mol [1] | 166.17 g/mol | 136.15 g/mol [2] |
| Melting Point | Data not available | 152-154 °C | 180-181 °C[2] |
| Boiling Point | Data not available | Data not available | 274-275 °C[2] |
| Solubility | Data not available | Data not available | Sparingly soluble in hot water, soluble in acetone.[2] |
| Appearance | Data not available | White to off-white crystalline powder | White solid[2] |
Synthesis and Purification
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Benzylation of 3-Hydroxy-4-methylbenzoic Acid
This protocol is based on general procedures for Williamson ether synthesis.[3][4]
Materials:
-
3-Hydroxy-4-methylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or acetone as solvent
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1M solution)
Procedure:
-
To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Slowly add benzyl bromide (1.1-1.2 equivalents) to the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. Researchers synthesizing this compound would need to perform these analyses for structural confirmation. For reference, spectral data for related compounds are available in various databases.
Potential Biological Activities and Applications in Drug Development
While direct biological studies on this compound are lacking, the broader class of benzoic acid and benzyloxy derivatives has been investigated for various pharmacological activities.[5][6][7][8] These compounds are recognized as valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9][10]
Potential Therapeutic Areas:
-
Anticancer Activity: Benzoic acid derivatives have been explored for their potential to inhibit enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinase CK2.[5] The presence of a benzyloxy group has been noted to be important for the activity of some of these inhibitors.
-
Anti-inflammatory Properties: Structurally related compounds have demonstrated anti-inflammatory effects, suggesting that this compound could serve as a scaffold for the development of new anti-inflammatory agents.[5]
-
STAT3 Signaling Pathway Inhibition: Derivatives containing a benzyloxyphenyl moiety have shown potential as inhibitors of the STAT3 signaling pathway, which is a key target in oncology.[11]
Hypothesized Mechanism of Action: STAT3 Signaling Pathway
Based on the activity of structurally related compounds, derivatives of this compound could potentially inhibit the STAT3 signaling pathway.
Caption: Potential inhibition of the STAT3 signaling pathway.
Experimental Protocol: In Vitro STAT3 Inhibition Assay
This protocol is a generalized procedure based on methods used for evaluating STAT3 inhibitors.[11]
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468).
-
Cell culture medium and supplements.
-
This compound derivatives (test compounds).
-
Recombinant human Interleukin-6 (IL-6).
-
Dual-luciferase reporter assay system.
-
Plasmids for STAT3-responsive luciferase reporter and a control reporter (e.g., Renilla).
Procedure:
-
Cell Culture and Transfection: Seed the cancer cells in appropriate well plates. Transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control Renilla plasmid.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the this compound derivatives for a specified pre-incubation period.
-
STAT3 Activation: Stimulate the cells with IL-6 to activate the STAT3 pathway.
-
Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC₅₀ values for the inhibition of STAT3 activity.
Conclusion
This compound is a compound with significant potential as a building block in the development of novel therapeutic agents, particularly in the areas of oncology and anti-inflammatory research. While direct experimental data for this molecule is sparse, this guide provides a framework for its synthesis and potential biological evaluation based on the known properties and activities of structurally related compounds. Further research is warranted to fully characterize this molecule and explore its therapeutic utility.
References
- 1. chemscene.com [chemscene.com]
- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. srinichem.com [srinichem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Structure Elucidation of 3-(Benzyloxy)-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 3-(Benzyloxy)-4-methylbenzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. This document details a reliable synthetic route and presents key analytical data for its structural confirmation.
Molecular Structure and Properties
This compound is an aromatic carboxylic acid featuring a benzoic acid core substituted with a methyl group at the 4-position and a benzyloxy group at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 165662-68-0 |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (predicted) |
Synthesis of this compound
A robust and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid with benzyl bromide in the presence of a base.
Experimental Protocol
Materials:
-
3-Hydroxy-4-methylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Synthesis Workflow
3-(Benzyloxy)-4-methylbenzoic acid molecular weight and formula
An In-depth Technical Guide to 3-(Benzyloxy)-4-methylbenzoic Acid
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, potential experimental protocols for its synthesis and analysis, and a conceptual framework for its potential biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Properties
This compound, also known as 4-methyl-3-(phenylmethoxy)benzoic acid, is an aromatic carboxylic acid. Its core structure consists of a benzoic acid scaffold substituted with a methyl group and a benzyloxy group.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| CAS Number | 165662-68-0 | [1] |
| Synonym(s) | 4-methyl-3-(phenylmethoxy)Benzoic acid | [1] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of benzoic acid derivatives, which can be adapted for this compound.
Synthesis of Benzoic Acid Derivatives
A common method for the synthesis of benzyloxy-substituted benzoic acids involves the Williamson ether synthesis, where a hydroxybenzoic acid is reacted with benzyl bromide in the presence of a base. The following is a generalized procedure that can be adapted for the synthesis of this compound from 3-hydroxy-4-methylbenzoic acid.
Materials:
-
3-hydroxy-4-methylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 3-hydroxy-4-methylbenzoic acid in anhydrous acetone, add potassium carbonate.
-
Under a nitrogen atmosphere, add benzyl bromide dropwise to the reaction mixture.
-
Heat the mixture at reflux for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust technique for assessing the purity of benzoic acid derivatives and quantifying impurities.
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
-
Create a calibration curve using standards of known concentrations to quantify the analyte.
Acid-Base Titration for Assay of Bulk Drug Substance
This method provides a simple and accurate way to determine the total acid content of a bulk sample.
Principle: An accurately weighed amount of this compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base to a potentiometric or colorimetric endpoint.
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Ethanol (neutralized)
-
Phenolphthalein indicator
Procedure:
-
Accurately weigh approximately 200-300 mg of the sample.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M sodium hydroxide until a persistent pink color is observed.
-
Record the volume of the titrant used and calculate the assay content based on the molecular weight of the analyte.
Potential Biological Activity and Signaling Pathways
While specific experimental data on the biological activity of this compound is limited in publicly available literature, structure-activity relationship (SAR) studies of similar compounds suggest potential therapeutic applications. For instance, derivatives of benzoic acid have been investigated for their anticancer properties, including the inhibition of histone deacetylases (HDACs) and protein kinase CK2.[2] The presence of a benzyloxy group has been noted to contribute to potent biological effects in some protein kinase CK2 inhibitors.[2]
Below is a diagram illustrating a proposed mechanism of action for HDAC inhibition by benzoic acid derivatives, which could be a potential pathway for this compound.
Caption: Proposed mechanism of HDAC inhibition by benzoic acid derivatives.
Experimental Workflow Visualization
To aid in the selection and implementation of analytical methodologies, the following workflow outlines the general process for analytical method validation.
Caption: A generalized workflow for analytical method validation.
References
Solubility Profile of 3-(Benzyloxy)-4-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Benzyloxy)-4-methylbenzoic acid. Due to the absence of specific quantitative solubility data in published literature, this guide synthesizes qualitative solubility predictions based on its chemical structure, physicochemical properties, and comparative data from structurally analogous compounds. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise quantitative data.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. Key parameters for this compound are summarized in Table 1. The octanol-water partition coefficient (LogP) of 3.27 suggests a preference for lipophilic environments over aqueous media, indicating a higher solubility in organic solvents than in water.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| CAS Number | 165662-68-0 | [1] |
| LogP | 3.27222 | [1] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Qualitative Solubility Profile
Based on the structural features of this compound, which include a large, non-polar benzyloxy group and a polar carboxylic acid moiety, a qualitative solubility profile can be predicted. This profile is further supported by the observed solubility of structurally similar compounds like 4-Benzyloxy-3,5-dimethylbenzoic acid, which exhibits high solubility in non-polar organic solvents and low solubility in polar solvents.[2][3] The general principle of "like dissolves like" is applicable here.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic Solvents | Water, Methanol, Ethanol | Low | The large, hydrophobic benzyloxy group outweighs the contribution of the polar carboxylic acid group, hindering interaction with highly polar, hydrogen-bond-donating solvents.[3] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Moderate to High | These solvents can act as hydrogen bond acceptors and have intermediate polarity, allowing for favorable interactions with both the polar and non-polar regions of the molecule. |
| Non-Polar Solvents | Chloroform, Dichloromethane (DCM), Toluene, Hexane | High | The significant non-polar character of the molecule, dominated by the benzyl and methylphenyl groups, facilitates strong van der Waals interactions with non-polar solvents.[2][3] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have the ability to act as hydrogen bond acceptors and possess a lower polarity than alcohols, making them good solvents for compounds with both polar and non-polar features. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe the widely accepted shake-flask method and a subsequent gravimetric analysis for determining the equilibrium solubility of a compound in a given solvent.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a classical and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Equilibrate the vials in a constant temperature environment, such as a shaker bath, for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.
-
-
Sample Collection and Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-rinsed syringe.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Concentration Analysis:
-
The concentration of the solute in the clear, saturated filtrate can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by gravimetric analysis as detailed below.
-
Caption: Workflow for the Shake-Flask Method.
Gravimetric Analysis for Solubility Quantification
Gravimetric analysis is a straightforward and accurate method for determining the concentration of the solute in the saturated solution obtained from the shake-flask method.
Methodology:
-
Sample Preparation:
-
Accurately weigh a clean, dry vial (W₁).
-
Transfer a known volume of the clear, saturated filtrate into the pre-weighed vial.
-
Weigh the vial containing the filtrate to determine the total weight of the solution (W₂). The weight of the filtrate is therefore W₂ - W₁.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Ensure complete removal of the solvent.
-
-
Final Weighing and Calculation:
-
Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dry solute (W₃). The weight of the dissolved solute is W₃ - W₁.
-
The solubility can then be calculated in various units, such as g/100 g of solvent or mol/L.
-
Caption: Workflow for Gravimetric Solubility Analysis.
Conclusion
References
Spectroscopic and Synthetic Data for 3-(Benzyloxy)-4-methylbenzoic Acid Currently Unavailable in Publicly Accessible Scientific Literature
A comprehensive search of publicly available scientific databases and chemical literature has revealed a significant lack of detailed spectroscopic and synthetic data for the compound 3-(Benzyloxy)-4-methylbenzoic acid. Despite its listing in several chemical supplier catalogs, which confirms its commercial availability and basic identifying information such as its CAS number (165662-68-0) and molecular formula (C₁₅H₁₄O₃), in-depth technical information remains elusive.
Researchers, scientists, and drug development professionals seeking to utilize or synthesize this compound will find a notable absence of published nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, detailed and validated experimental protocols for its synthesis and purification are not readily found in peer-reviewed journals or established chemical methodology resources.
This scarcity of information presents a challenge for those requiring a comprehensive understanding of the compound's structural and chemical properties for research and development purposes. Without access to its characteristic spectroscopic fingerprint, researchers cannot definitively identify the compound or assess its purity. The lack of a published synthetic protocol necessitates the development of a novel synthetic route, which would require significant time and resources for optimization and validation.
For professionals in the field, this information gap highlights the critical need for the publication of characterization data for all synthesized compounds to facilitate future research and development efforts. At present, any work involving this compound would require initial, foundational research to establish its spectroscopic profile and a reliable synthetic pathway.
Due to the unavailability of the necessary factual data, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and workflow visualizations for this compound is not possible at this time.
The Untapped Potential of 3-(Benzyloxy)-4-methylbenzoic Acid in Medicinal Chemistry: A Technical Guide
For Immediate Release
This whitepaper explores the prospective applications of 3-(benzyloxy)-4-methylbenzoic acid as a versatile scaffold in modern drug discovery. While direct research on this specific molecule is nascent, its structural analogues have demonstrated significant promise in various therapeutic areas. This document provides a technical guide for researchers, scientists, and drug development professionals, outlining potential therapeutic targets, proposing synthetic strategies, and detailing exemplary experimental protocols based on established methodologies for similar compounds.
Core Molecular Scaffold and Rationale for Investigation
This compound possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The benzoic acid moiety provides a handle for forming amides, esters, and other functional groups, allowing for the exploration of diverse chemical space. The benzyloxy group offers a metabolically stable ether linkage and a phenyl ring that can be substituted to modulate potency and pharmacokinetic properties. The methyl group at the 4-position can influence binding affinity and metabolic stability. This combination of features suggests potential for developing novel therapeutics targeting a range of biological pathways.
Potential Therapeutic Applications Inspired by Analogous Structures
Based on the activities of structurally related compounds, this compound derivatives hold potential in several key therapeutic areas:
-
Oncology: Derivatives of 4-benzyloxy-3,5-dimethylbenzoic acid have shown potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key driver in many human cancers.[1] This suggests that the this compound scaffold could be similarly explored for the development of novel STAT3 inhibitors or agents targeting other cancer-related pathways.
-
Anti-inflammatory and Analgesic Agents: 3-(4-Methylphenoxy)benzoic acid serves as an intermediate in the synthesis of pharmaceuticals for inflammation and pain relief.[2] This indicates that the core structure of this compound could be a valuable starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) or other analgesics.
-
Antimicrobial Agents: Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial properties.[3][4] The unique substitution pattern of this compound could lead to the discovery of novel antibiotics or antifungals.
Quantitative Data from Structurally Related Compounds
To guide future research, the following table summarizes the biological activity of representative compounds that are structurally analogous to derivatives of this compound.
| Compound ID | Structure | Biological Target/Assay | Activity (IC50 in µM) | Reference |
| 4a | 4-((4-(benzyloxy)-3,5-dimethylphenyl)(methyl)amino)phenol | IL-6/STAT3 Pathway Inhibition | 7.71 | [1] |
| 4b | 4-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol | IL-6/STAT3 Pathway Inhibition | 1.38 | [1] |
| Hit Compound (1) | 4-((4-(benzyloxy)phenyl)(methyl)amino)phenol | IL-6/STAT3 Pathway Inhibition | > 10 | [1] |
Detailed Experimental Protocols
The following are exemplary protocols for the synthesis and biological evaluation of derivatives based on methodologies used for structurally similar compounds.
General Synthesis of Amide Derivatives
This protocol describes a general method for synthesizing amide derivatives from this compound, a common step in creating compound libraries for screening.
dot
Caption: General workflow for the synthesis of amide derivatives.
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq) in the same anhydrous solvent.
-
Slowly add the activated acyl chloride solution to the amine solution at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with water and perform an aqueous workup.
-
The crude product can be purified by column chromatography on silica gel to yield the desired amide derivative.
In Vitro STAT3 Inhibition Assay
This protocol outlines a cell-based assay to evaluate the potential of synthesized compounds to inhibit the STAT3 signaling pathway, based on methods used for analogous compounds.[1]
dot
Caption: Workflow for a STAT3 luciferase reporter assay.
Procedure:
-
Culture a suitable human cancer cell line (e.g., MDA-MB-468) in appropriate media.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
After 24 hours, seed the transfected cells into 96-well plates.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with a final concentration of 20 ng/mL of human interleukin-6 (IL-6) to activate the STAT3 pathway.
-
Incubate for a further 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the IC50 values by plotting the normalized luciferase activity against the compound concentration.
Proposed Signaling Pathway Involvement
The following diagram illustrates the canonical STAT3 signaling pathway, a potential target for derivatives of this compound.
dot
References
biological activity of 3-(Benzyloxy)-4-methylbenzoic acid derivatives
An In-depth Technical Guide on the Core Biological Activities of 3-(Benzyloxy)-4-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of this compound derivatives are limited in publicly available literature. This guide provides a comprehensive overview of the potential biological activities of these compounds by examining structurally related benzyloxybenzoic acid and benzoic acid derivatives. The information herein is intended to serve as a foundational resource to inform future research and drug discovery efforts.
Introduction
Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a benzyloxy group, as in this compound, can significantly influence the molecule's lipophilicity, steric profile, and ability to interact with biological targets. This guide explores the potential anticancer, anti-inflammatory, and enzyme-inhibitory activities of this compound derivatives based on data from analogous compounds.
Potential Biological Activities and Data Presentation
Based on structure-activity relationship (SAR) studies of similar compounds, derivatives of this compound are anticipated to exhibit a range of biological effects. The following tables summarize quantitative data from structurally related molecules to provide a comparative benchmark for future studies.
Anticancer and Cytotoxic Activities
The anticancer potential of benzoic acid derivatives has been linked to mechanisms such as the inhibition of histone deacetylases (HDACs) and protein kinases.[1]
Table 1: Anticancer and Cytotoxic Activities of Structurally Related Benzoic Acid Derivatives
| Compound Name/Class | Cell Line(s) | Activity Metric | Value |
|---|---|---|---|
| Quinazolinone Derivatives | MCF-7 | IC₅₀ | 100 µM/ml[2] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | IC₅₀ | 17.84 µM[2] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives | MCF-7, HCT-116 | IC₅₀ | 15.6 - 18.7 µM[2] |
| 2,5-Dihydroxybenzoic Acid (DHBA) | - | % HDAC Inhibition (at 1000 µM) | 22.8%[1] |
| Dimethoxy Benzoic Acid (DMBA) | - | % HDAC Inhibition (at 1000 µM) | 8.33%[1] |
Anti-inflammatory Activity
Several benzoic acid derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways, such as those involving cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).[3][4]
Table 2: Anti-inflammatory Activity of a Structurally Related Salicylic Acid Derivative
| Compound Name | Model | Key Findings |
|---|
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in mice and rats | Significantly reduced PGE-2 levels, NO concentration, and expression of NOX2 and NF-κB.[3][4] |
Enzyme Inhibitory Activities
The benzyloxy moiety and other substitutions on the benzoic acid core can lead to the inhibition of various enzymes.
Table 3: Enzyme Inhibitory Activities of Structurally Related Benzyloxy and Benzoic Acid Derivatives
| Compound Name/Class | Target Enzyme | Activity Metric | Value |
|---|---|---|---|
| Diphenylacetylene derivative 21 (benzyloxyacetohydroxamic acid) | Escherichia coli LpxC | Kᵢ | 66 nM[5] |
| Diphenylacetylene derivative 28 (benzyloxyacetohydroxamic acid) | Escherichia coli LpxC | Kᵢ | 95 nM[5] |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | IC₅₀ | 17.30 ± 0.73 mM[6] |
| Methoxy benzil derivative 15 | α-Glucosidase | IC₅₀ | 64.17 µg/mL[7] |
| Methoxy benzil derivative 19 | α-Glucosidase | IC₅₀ | 69.44 µg/mL[7] |
| Methoxy benzil derivative 19 | α-Amylase | - | Most effective in its class[7] |
| Methoxy benzil derivative 16 | Tyrosinase | - | Most effective in its class[7] |
| Methoxy benzoin derivative 2 | Acetylcholinesterase (AChE) | - | Most effective in its class[7] |
| Methoxy benzil derivative 13 | Butyrylcholinesterase (BChE) | - | Most effective in its class[7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological data. The following are generalized protocols for key experiments cited for analogous compounds.
In Vitro Anticancer Activity (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to reach a specific cell density (e.g., 0.5 McFarland standard).[2]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.[2]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[2]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[2]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes, such as α-amylase or LpxC.
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reaction Initiation: The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a 96-well plate). The reaction is initiated by the addition of the substrate.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.[2]
-
Reaction Termination and Measurement: The reaction is stopped, and the product formation is quantified using a suitable method (e.g., colorimetric measurement of reducing sugars for α-amylase).[2]
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC₅₀ or Kᵢ value is determined.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that could be modulated by this compound derivatives and a general workflow for their biological evaluation.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism of action.
Potential Anticancer Signaling Pathway (HDAC Inhibition)
Caption: Anticancer pathway via HDAC inhibition.
General Workflow for Biological Evaluation
Caption: Workflow for biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular docking studies of benzyloxyacetohydroxamic acids as LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to 3-(Benzyloxy)-4-methylbenzoic Acid as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-4-methylbenzoic acid, a substituted aromatic carboxylic acid, is a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid group amenable to a variety of transformations and a benzyl ether protecting group on a phenolic hydroxyl, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The benzyl group can be selectively removed under various conditions, revealing a hydroxyl functionality that can be further manipulated. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, including detailed experimental protocols and logical workflows.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| CAS Number | 165662-68-0 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMF, DMSO, methanol; sparingly soluble in water (predicted) | |
| pKa | ~4-5 (predicted for the carboxylic acid) | |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | [1] |
| logP (octanol-water partition coefficient) | 3.27 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis of this compound
The most common and direct route to this compound is through the selective benzylation of the phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid. This reaction is a type of Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Hydroxy-4-methylbenzoic acid (CAS: 586-30-1)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
This compound serves as a valuable intermediate for the synthesis of more elaborate molecules. The carboxylic acid functionality can be readily converted into esters, amides, acid chlorides, and other derivatives. The benzyl ether acts as a robust protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis.
Example Application: Synthesis of an Amide Derivative
A common application of benzoic acid derivatives in medicinal chemistry is the formation of amides, which are prevalent in many drug scaffolds.
Experimental Protocol: Synthesis of N-benzyl-3-(benzyloxy)-4-methylbenzamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of the Acid Chloride
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acid chloride solution.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-(benzyloxy)-4-methylbenzamide.
Caption: Workflow for the synthesis of an amide from the building block.
Conclusion
This compound is a synthetically useful building block for the construction of a variety of organic molecules. Its straightforward preparation and the orthogonal reactivity of its functional groups—the carboxylic acid and the protected phenol—allow for its incorporation into complex synthetic sequences. This makes it a valuable tool for researchers in organic synthesis and drug development, enabling the creation of novel compounds with potential biological activities. The detailed protocols provided herein offer a practical guide for the synthesis and further functionalization of this versatile intermediate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Benzyloxy)-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 3-(Benzyloxy)-4-methylbenzoic acid from 4-methyl-3-nitrobenzoic acid. The protocols outlined are based on established chemical transformations and are intended to be a valuable resource for professionals in organic synthesis and drug development.
Synthetic Strategy Overview
The synthesis of this compound from 4-methyl-3-nitrobenzoic acid is a multi-step process that involves three key transformations:
-
Reduction of the Nitro Group: The nitro group of the starting material, 4-methyl-3-nitrobenzoic acid, is reduced to a primary amine to yield 3-amino-4-methylbenzoic acid.
-
Diazotization and Hydrolysis: The resulting amino group is then converted into a hydroxyl group via a diazotization reaction followed by hydrolysis, affording 3-hydroxy-4-methylbenzoic acid.
-
Benzylation of the Hydroxyl Group: Finally, the target compound, this compound, is synthesized by the benzylation of the phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid through a Williamson ether synthesis.
Experimental Protocols
Step 1: Synthesis of 3-Amino-4-methylbenzoic Acid
This protocol details the reduction of the nitro group of 4-methyl-3-nitrobenzoic acid to an amino group using catalytic hydrogenation.
Materials:
-
4-methyl-3-nitrobenzoic acid
-
Methanol (MeOH)
-
Palladium on activated charcoal (10% Pd/C)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (5% by weight of the starting material) to the solution.
-
Seal the vessel and purge the system with nitrogen gas, then introduce hydrogen gas to a pressure of 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 8-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-amino-4-methylbenzoic acid.
Step 2: Synthesis of 3-Hydroxy-4-methylbenzoic Acid
This protocol describes the conversion of 3-amino-4-methylbenzoic acid to 3-hydroxy-4-methylbenzoic acid via a diazotization reaction followed by hydrolysis.
Materials:
-
3-amino-4-methylbenzoic acid
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Urea
-
Sulfuric acid (H₂SO₄), concentrated
-
Ice
-
Water (H₂O)
-
Beakers and stirring apparatus
Procedure:
-
Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
To decompose any excess nitrous acid, add a small amount of urea until gas evolution ceases.
-
In a separate beaker, prepare a solution of concentrated sulfuric acid in water and heat it to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to heat the mixture at reflux for 30 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude 3-hydroxy-4-methylbenzoic acid by vacuum filtration, wash with cold water, and dry.
Step 3: Synthesis of this compound
This protocol details the benzylation of 3-hydroxy-4-methylbenzoic acid using benzyl bromide in the presence of a base, following the Williamson ether synthesis.
Materials:
-
3-hydroxy-4-methylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methylbenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask and stir the suspension at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and maintain for 4-12 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Temperature | Time | Yield |
| 1 | 4-Methyl-3-nitrobenzoic acid | 3-Amino-4-methylbenzoic acid | H₂, 10% Pd/C | Methanol | Room Temp. | 8-24 h | ~96% |
| 2 | 3-Amino-4-methylbenzoic acid | 3-Hydroxy-4-methylbenzoic acid | 1. NaNO₂, HCl 2. H₂SO₄, H₂O | Water | 0-5 °C then Reflux | ~2 h | ~60-70% (estimated) |
| 3 | 3-Hydroxy-4-methylbenzoic acid | This compound | Benzyl bromide, K₂CO₃ | DMF | 80 °C | 4-12 h | 85-95% |
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (Predicted) | δ ~10-12 (s, 1H, COOH), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.5 (m, 6H, Ar-H & Ph-H), 5.1 (s, 2H, OCH₂Ph), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (Predicted) | δ ~170 (C=O), ~158 (C-O), ~136 (Ar-C), ~130-135 (Ar-C), ~127-129 (Ar-C & Ph-C), ~115-125 (Ar-C), ~70 (OCH₂), ~16 (CH₃) |
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic route from 4-methyl-3-nitrobenzoic acid.
Logical Relationship of Key Transformations
Caption: Functional group transformations during the synthesis.
Application Note and Protocol: Benzylation of 4-Hydroxy-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the O-benzylation of 4-hydroxy-3,5-dimethylbenzoic acid to synthesize 4-benzyloxy-3,5-dimethylbenzoic acid. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules.[1] The protocol detailed below is based on the Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2] This application note includes a step-by-step procedure, a summary of reaction parameters, potential side reactions, and a troubleshooting guide to assist researchers in achieving optimal results.
Introduction
4-Benzyloxy-3,5-dimethylbenzoic acid is a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a protected phenol and a carboxylic acid, makes it a versatile intermediate for further functionalization. The most common synthetic route to this compound is the direct benzylation of the readily available 4-hydroxy-3,5-dimethylbenzoic acid.[1] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated by deprotonating the phenolic hydroxyl group with a base, attacks a benzyl halide.[1][3] Careful selection of the base, solvent, and reaction temperature is critical to favor O-alkylation and minimize potential side reactions such as C-alkylation or esterification of the carboxylic acid.[4]
Experimental Protocol
This protocol is a representative procedure for the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.
Materials:
-
4-Hydroxy-3,5-dimethylbenzoic acid
-
Benzyl bromide or Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3,5-dimethylbenzoic acid (1.0 equivalent) in anhydrous DMF.[5]
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.[1]
-
Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide ion.[4]
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.[1]
-
Reaction: Heat the reaction mixture to 60-80 °C.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[1][5]
-
Work-up:
-
Cool the reaction mixture to room temperature.[4]
-
Pour the mixture into water and extract the product with ethyl acetate.[4][6]
-
Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.[4][7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][4]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-benzyloxy-3,5-dimethylbenzoic acid.[4][7]
Data Presentation
Table 1: Summary of Optimized Reaction Parameters.
| Parameter | Recommended Condition | Notes |
| Starting Material | 4-Hydroxy-3,5-dimethylbenzoic acid | Commercially available. |
| Benzylating Agent | Benzyl bromide or Benzyl chloride | Benzyl bromide is more reactive.[4] |
| Base | Potassium carbonate (K₂CO₃) | A moderately strong base to favor phenoxide formation. Stronger bases like NaH can be used but may increase side reactions.[4] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetone | Aprotic polar solvents are preferred.[1][4] |
| Reaction Temperature | 60-80 °C | Higher temperatures may lead to product degradation.[4][6] |
| Reaction Time | 4-12 hours | Monitor by TLC.[1][5] |
| Typical Yield | 85-95% | Dependent on scale and purification method.[1] |
Table 2: Troubleshooting Guide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive benzylating agent; Insufficiently strong base; Low reaction temperature; Poor solubility. | Check purity of benzyl halide; Use a stronger base (e.g., NaH); Gradually increase temperature; Use a solvent like DMF or DMSO.[4] |
| Formation of multiple products | Competing C-benzylation; Benzylation of the carboxylic acid. | Use a less polar, aprotic solvent; Protect the carboxylic acid group before benzylation.[4] |
| Product degradation | High reaction temperature; Prolonged reaction time. | Optimize reaction temperature; Quench the reaction as soon as the starting material is consumed.[4] |
| Difficulty in purification | Emulsion during workup; Co-elution of byproducts. | Add brine during workup to break emulsions; Optimize the solvent system for column chromatography.[4] |
Mandatory Visualization
Caption: Experimental workflow for the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.
Signaling Pathways and Logical Relationships
The core of this protocol is the Williamson ether synthesis, a classic SN2 reaction. The logical relationship of the key steps is depicted in the diagram below, highlighting the critical role of the base in activating the substrate for nucleophilic attack on the benzylating agent.
Caption: Key steps in the Williamson ether synthesis of 4-benzyloxy-3,5-dimethylbenzoic acid.
References
analytical methods for the quantification of 3-(Benzyloxy)-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-4-methylbenzoic acid is a significant organic compound utilized as an intermediate in the synthesis of various pharmaceutical agents. Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of the final drug product. This document provides detailed analytical methods for the quantitative determination of this compound in solution, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) for enhanced sensitivity and selectivity.
Analytical Methods
The recommended primary method for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, owing to its robustness and widespread availability. For analyses requiring higher sensitivity and selectivity, such as in complex matrices or for impurity profiling, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is also detailed.
Data Summary
The following table summarizes representative quantitative data for the analysis of benzoic acid derivatives using chromatographic methods. These values are provided as a general guideline for method development and validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and quantification in relatively clean sample matrices.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibrated range (e.g., 10-100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic or acetic acid) is a common choice for benzoic acid derivatives.[1][2] A typical starting gradient could be 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Benzoic acid derivatives typically have a UV absorbance maximum around 230-280 nm. The optimal wavelength for this compound should be determined by running a UV scan. A common starting wavelength is 254 nm.[2]
-
Quantification: Create a calibration curve by injecting a series of standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides higher sensitivity and selectivity, making it ideal for trace analysis or analysis in complex biological matrices.
1. Sample Preparation:
-
Sample preparation will be matrix-dependent. For simple solutions, a dilute-and-shoot approach similar to the HPLC-UV method may be sufficient. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
2. Instrumentation and Conditions:
-
Instrument: A liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Column: A C18 column suitable for LC-MS applications is recommended.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A suitable gradient program should be developed to ensure adequate separation of the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray ionization (ESI) is a common technique for benzoic acid derivatives, typically operated in negative ion mode to deprotonate the carboxylic acid.[1]
-
Mass Spectrometry: For quantitative analysis, Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer offers the highest selectivity and sensitivity.[1] The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will result from fragmentation of the precursor. These transitions must be optimized for the specific compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC or LC-MS.
Caption: General workflow for the quantification of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Benzyloxy)-4-methylbenzoic Acid
Introduction
3-(Benzyloxy)-4-methylbenzoic acid is an organic compound with potential applications in pharmaceutical and chemical synthesis. As with many active pharmaceutical ingredients and intermediates, a robust and reliable analytical method is essential for quality control, purity assessment, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1] This application note details a reversed-phase HPLC (RP-HPLC) method developed for the analysis of this compound. The method is designed to be simple, accurate, and reproducible, making it suitable for routine analysis in a research or quality control laboratory.
The principle of this method relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[1] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid moiety of the this compound, thereby increasing its retention on the nonpolar stationary phase and ensuring a symmetrical peak shape.[1][2][3]
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and methanol are required.
-
Reagents: Phosphoric acid (analytical grade) is used for mobile phase modification.
-
Water: Deionized water (18.2 MΩ·cm) should be used for the preparation of all aqueous solutions.
-
Filters: 0.45 µm membrane filters for mobile phase filtration and 0.45 µm syringe filters for sample preparation are necessary.
A summary of the optimized HPLC method parameters is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
| Table 1: HPLC Method Parameters |
Protocols
-
To prepare the aqueous component of the mobile phase, add 1.0 mL of concentrated phosphoric acid to 1000 mL of deionized water.
-
Mix the aqueous component with acetonitrile in a 40:60 ratio (e.g., 400 mL of acidic water and 600 mL of acetonitrile).
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with methanol. This stock solution should be stored at 2-8 °C when not in use.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is free from contaminants.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions for analysis.
Results and Discussion
The developed method provides a sharp, symmetrical peak for this compound with a stable retention time. Example quantitative data that could be obtained using this method is presented in Table 2.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 4.52 | 50123 | 10.0 |
| Standard 2 | 4.51 | 250615 | 50.0 |
| Standard 3 | 4.53 | 501230 | 100.0 |
| Sample 1 | 4.52 | 375923 | 75.0 |
| Sample 2 | 4.51 | 125308 | 25.0 |
| Table 2: Example Quantitative Data |
A calibration curve should be generated by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the samples can then be determined from this curve. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.
Visualizations
References
Application Note and Protocol: Purification of 3-(Benzyloxy)-4-methylbenzoic acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the purification of 3-(Benzyloxy)-4-methylbenzoic acid using the recrystallization technique. The method is designed to remove impurities and yield a product of high purity, suitable for further research and development applications.
Introduction
This compound is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Synthesis of this compound can often result in the presence of unreacted starting materials, by-products, and other impurities. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[2] The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[1][3] This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization procedure for this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and related compounds is presented in Table 1. This data is crucial for selecting an appropriate recrystallization solvent and for characterizing the purified product.
Table 1: Physicochemical Data of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₅H₁₄O₃ | 242.27[4] | Not available | Likely soluble in polar organic solvents (e.g., ethanol, acetone), sparingly soluble in non-polar solvents (e.g., hexanes), and likely insoluble in cold water. |
| 4-Methylbenzoic acid | C₈H₈O₂ | 136.15[5][6] | 179-182[6] | Sparingly soluble in hot water, soluble in acetone.[5] |
| 3-Methylbenzoic acid | C₈H₈O₂ | 136.15[7][8] | 108.7[7] | 1 g/L in water.[8] |
| Benzoic acid | C₇H₆O₂ | 122.12 | 122 | Soluble in hot water.[9] |
Experimental Protocol
This section details the materials required and the step-by-step procedure for the purification of this compound by recrystallization.
Materials and Equipment
-
Reagents:
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water, or mixtures thereof)
-
Activated Charcoal (optional, for removing colored impurities)
-
Deionized Water
-
-
Equipment:
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Drying oven
-
Solvent Selection
The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.[2]
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
The solvent should be chemically inert towards the compound.[10]
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.[10]
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each test tube, add a few drops of a different potential solvent.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that contain undissolved solid. A good solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
-
Record the observations in a table similar to Table 2.
Table 2: Solvent Selection for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling | Remarks |
| e.g., Ethanol | ||||
| e.g., Water | ||||
| e.g., Toluene | ||||
| e.g., Ethanol/Water |
Recrystallization Procedure
The workflow for the recrystallization process is depicted in the diagram below.
Caption: Experimental workflow for the purification of this compound.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves. Avoid adding an excess of solvent to maximize the yield.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Gravity Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature well below the melting point of the compound.
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed by measuring its melting point and comparing it to the crude material. A pure compound will have a sharp melting point range. The recovery yield should also be calculated.
Table 3: Purity and Yield of Recrystallized Product
| Sample | Mass (g) | Melting Point Range (°C) | Appearance | Percent Recovery (%) |
| Crude Material | N/A | |||
| Purified Product |
Percent Recovery = (Mass of Pure Product / Mass of Crude Product) x 100%
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Avoid breathing solvent vapors.
-
Never heat organic solvents over an open flame. Use a hot plate.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
This protocol provides a comprehensive guide for the purification of this compound. The key to a successful recrystallization lies in the methodical selection of a suitable solvent. By following these steps, researchers can obtain a high-purity product for their intended applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mt.com [mt.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. chemscene.com [chemscene.com]
- 5. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. famu.edu [famu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(Benzyloxy)-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-4-methylbenzoic acid (CAS No. 165662-68-0) is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a protected phenol and a carboxylic acid, makes it a versatile building block for more complex molecules. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and scalable Williamson ether synthesis approach. The provided methodologies are designed to be adaptable for laboratory, pilot-plant, and larger-scale production.
The primary synthetic route involves the benzylation of 3-hydroxy-4-methylbenzoic acid. This starting material is a stable, crystalline powder and is commercially available, making it suitable for large-scale campaigns.[1][2][3][4][5] The Williamson ether synthesis is a well-established and reliable method for forming ethers, and in this context, it involves the reaction of the phenoxide of 3-hydroxy-4-methylbenzoic acid with a benzyl halide.[6]
Data Presentation
The following table summarizes the key quantitative parameters for the scale-up synthesis of this compound. The data is representative of a typical batch process and may be optimized for specific equipment and scale.
| Parameter | Step 1: Salt Formation | Step 2: Benzylation | Step 3: Work-up & Isolation | Overall |
| Key Reagents | 3-Hydroxy-4-methylbenzoic acid, Potassium Carbonate (K₂CO₃) | Benzyl Bromide (BnBr) | Hydrochloric Acid (HCl), Ethyl Acetate | - |
| Solvent | N,N-Dimethylformamide (DMF) | - | - | - |
| Molar Ratio (to starting acid) | 1.0 eq (acid), 1.5 - 2.0 eq (base) | 1.1 - 1.2 eq | - | - |
| Temperature | 20-25 °C | 60-70 °C | 0-10 °C (Quench), 20-25 °C (Extraction) | - |
| Reaction Time | 30 - 60 minutes | 4 - 8 hours | - | - |
| Typical Yield | - | - | - | 85 - 95% |
| Purity (crude) | - | - | >95% | - |
| Purity (after recrystallization) | - | - | >99% | - |
Experimental Protocols
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (heating/cooling jacket), a reflux condenser, and an inert atmosphere (e.g., nitrogen).
-
Reagents: 3-Hydroxy-4-methylbenzoic acid (≥98%), potassium carbonate (anhydrous, granular), benzyl bromide or benzyl chloride, N,N-Dimethylformamide (DMF, anhydrous), ethyl acetate, hydrochloric acid (37%), deionized water, and anhydrous sodium sulfate.
-
Filtration: Nutsche filter or centrifuge.
-
Drying: Vacuum oven.
Step 1: Synthesis of this compound
This procedure is based on the Williamson ether synthesis, a reliable SN2 reaction.[6][7][8] The phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the benzyl halide.
Procedure:
-
Reactor Setup: Charge the reactor with 3-hydroxy-4-methylbenzoic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 L per kg of starting material). Begin agitation under a nitrogen atmosphere.
-
Base Addition: To the stirred suspension, add anhydrous potassium carbonate (1.5 eq) portion-wise at ambient temperature (20-25 °C). Maintain agitation for 30-60 minutes to ensure complete formation of the potassium salt.
-
Benzylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture via an addition funnel over 30-45 minutes. An exotherm may be observed; maintain the temperature below 40 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed (typically 4-8 hours).
-
Quenching: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly and carefully quench the reaction by adding deionized water (equal to the volume of DMF used). This will precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Nutsche filter and wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.
Step 2: Purification by Recrystallization
Purification is critical to achieve the desired product quality. A combination of acid-base workup and recrystallization is highly effective.[9]
Procedure:
-
Acid-Base Extraction (Optional, for improved purity):
-
Suspend the crude product in ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract with an aqueous solution of sodium bicarbonate (5-10% w/v). The product will move into the aqueous layer as its sodium salt.
-
Separate the layers and wash the organic layer with water.
-
Combine the aqueous layers, cool in an ice bath, and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the purified product.
-
Filter the solid, wash with cold deionized water, and dry.
-
-
Recrystallization:
-
Transfer the crude (or acid-base purified) solid to a clean reactor.
-
Add a suitable solvent system, such as ethanol/water or isopropanol/water (typically 80:20 to 90:10).
-
Heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored, treatment with activated carbon can be performed at this stage, followed by hot filtration.[9]
-
Slowly cool the solution to room temperature, and then further cool to 0-5 °C to induce crystallization.
-
Hold at this temperature for at least 2 hours to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 50-60 °C until a constant weight is achieved.
-
Step 3: Analytical Characterization
The purity and identity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.[10]
Visualizations
Synthesis Workflow
The following diagram illustrates the key stages in the scale-up synthesis of this compound.
Caption: Workflow for the scale-up synthesis of this compound.
Logical Relationship of Purification Steps
This diagram shows the decision-making process for the purification stage.
Caption: Decision workflow for the purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. indiamart.com [indiamart.com]
- 3. chembk.com [chembk.com]
- 4. 3-Hydroxy-4-methylbenzoic acid, 25 g, plastic, CAS No. 586-30-1 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Poland [carlroth.com]
- 5. 3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 3-(Benzyloxy)-4-methylbenzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(Benzyloxy)-4-methylbenzoic acid as a versatile pharmaceutical intermediate. This document outlines its role in the synthesis of complex bioactive molecules, provides detailed experimental protocols for its derivatization, and presents relevant biological pathway information for the resulting compounds.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure, featuring a carboxylic acid for amide bond formation, a benzyl protecting group on a phenolic oxygen, and a methyl group on the aromatic ring, makes it a strategic precursor for the synthesis of a variety of complex molecular architectures. The benzyloxy group provides a stable protecting group for the phenol, which can be removed under specific conditions in later synthetic steps to reveal a free hydroxyl group, a common pharmacophore in many active pharmaceutical ingredients (APIs).
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical development is as a precursor for the synthesis of complex amides and esters that form the core of biologically active molecules. A notable, albeit complex, application is in the synthesis of analogues of Actinomycin D, a potent anticancer agent. Specifically, a nitrated derivative of this compound is a key component in the synthesis of peptide-containing fragments that are precursors to Actinomycin D analogues.
The general utility of this intermediate is highlighted in its ability to be readily converted into an activated form (e.g., an acid chloride or an active ester) and subsequently coupled with a variety of amines or alcohols to generate a diverse library of compounds for screening and lead optimization.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 165662-68-0 | |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥95% |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the formation of a key pharmaceutical intermediate.
Synthesis of this compound
This protocol describes the benzylation of 3-hydroxy-4-methylbenzoic acid.
Materials:
-
3-hydroxy-4-methylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide and carboxylate salts.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and maintain for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data for Synthesis:
| Starting Material | Reagents | Solvent | Reaction Time | Typical Yield |
| 3-hydroxy-4-methylbenzoic acid | Benzyl bromide, K₂CO₃ | DMF | 6-12 hours | 80-90% |
Protocol for the Synthesis of a Nitrated Benzoyl-Amino Acid Intermediate
This protocol describes a two-step process starting from this compound to synthesize a key intermediate for complex peptide-based pharmaceuticals.
Step 1: Nitration of this compound
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Benzyloxy)-4-methyl-2-nitrobenzoic acid.
Step 2: Amide Coupling with an Amino Acid Ester
Materials:
-
3-(Benzyloxy)-4-methyl-2-nitrobenzoic acid
-
(S)-Threonine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of 3-(Benzyloxy)-4-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to form the active ester.
-
In a separate flask, dissolve (S)-Threonine methyl ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq).
-
Add the amino acid solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-[3-(benzyloxy)-4-methyl-2-nitrobenzoyl]threonine methyl ester.
Quantitative Data for Amide Coupling:
| Carboxylic Acid | Amine | Coupling Reagents | Base | Solvent | Typical Yield |
| 3-(Benzyloxy)-4-methyl-2-nitrobenzoic acid | (S)-Threonine methyl ester HCl | EDC, HOBt | DIPEA | DMF | 75-85% |
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates the synthetic workflow from the starting material to the final intermediate.
Illustrative Biological Signaling Pathway
The final products derived from intermediates like the one synthesized above, such as Actinomycin D analogues, are known to function as transcription inhibitors. The following diagram illustrates a simplified representation of this mechanism of action.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its utility is demonstrated in the preparation of complex precursors for potent APIs. The protocols provided herein offer robust methods for its synthesis and subsequent derivatization, enabling the development of novel therapeutic agents. Further exploration of this intermediate in the synthesis of diverse compound libraries holds significant promise for future drug discovery efforts.
application of 3-(Benzyloxy)-4-methylbenzoic acid in agrochemical synthesis
Application of 3-(Benzyloxy)-4-methylbenzoic Acid in Agrochemical Synthesis: A Review of Available Information
Introduction
General Application of Benzoic Acid Derivatives in Agrochemicals
Benzoic acid and its derivatives are known to possess a range of biological activities, making them valuable scaffolds in the development of new agrochemicals. For instance, certain benzoic acid derivatives function as auxin-like herbicides, mimicking the plant hormone auxin to induce uncontrolled growth and ultimately death in susceptible plant species. Others have demonstrated fungicidal properties, inhibiting the growth of pathogenic fungi that can damage crops.
Hypothetical Application in Herbicide Synthesis
One plausible, though currently undocumented, application of this compound is in the synthesis of novel herbicides. The structural motif of a substituted benzoic acid is present in several classes of herbicides. A hypothetical synthetic route could involve the derivatization of the carboxylic acid group and modification of the benzyloxy and methyl substituents to generate a molecule with herbicidal activity.
Hypothetical Experimental Workflow for Herbicide Synthesis
Caption: Hypothetical workflow for the synthesis of a herbicide candidate.
Potential as a Fungicide Intermediate
Similarly, this compound could serve as a precursor for the synthesis of novel fungicides. The benzamide moiety is a common feature in many fungicidal compounds.
Logical Relationship for Fungicide Development
Caption: Logical steps from starting material to a potential fungicide.
Data Presentation
As there is no specific, quantitative data available in the literature for the , a data table cannot be provided at this time. Research in this area would be required to generate data on reaction yields, efficacy of resulting compounds, and other relevant metrics.
Experimental Protocols
Due to the lack of specific examples in the literature, detailed experimental protocols for the use of this compound in agrochemical synthesis cannot be provided. The development of such protocols would be a key component of future research in this area.
While the chemical structure of this compound suggests its potential as a building block in the synthesis of novel agrochemicals, there is currently a lack of published research or patents detailing such applications. The information presented here is based on the known activities of related compounds and general principles of medicinal and agrochemical chemistry. Further research is needed to explore and validate the use of this compound in the development of new herbicides and fungicides.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzyloxy)-4-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Benzyloxy)-4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of 3-hydroxy-4-methylbenzoic acid with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base.
Q2: What are the most critical parameters to control during the synthesis?
The key parameters that significantly influence the reaction's success are the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. These factors play a crucial role in determining the reaction rate, yield, and the profile of side products.
Q3: What are the common side reactions I should be aware of?
The primary side reactions include:
-
C-alkylation: The benzyl group may attach to the aromatic ring instead of the hydroxyl oxygen.
-
Esterification: The carboxylic acid moiety can be benzylated, forming 3-(benzyloxy)-4-methylbenzoic benzyl ester.
-
Formation of Dibenzyl Ether: The benzyl halide can react with itself or with the benzyl alcohol formed from hydrolysis of the halide.
Q4: How can I minimize the formation of the benzyl ester byproduct?
To favor O-alkylation of the phenolic hydroxyl group over esterification of the carboxylic acid, it is important to carefully select reaction conditions. Using a weaker base or a less reactive benzylating agent (e.g., benzyl chloride instead of benzyl bromide) can be advantageous.[1] Protecting the carboxylic acid group before the benzylation step is another effective strategy.[1]
Q5: What is the role of the base in this reaction, and how do I choose the appropriate one?
The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which then attacks the benzyl halide.[1] Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The base should be strong enough to deprotonate the phenol but not so strong that it promotes unwanted side reactions.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | The chosen base may not be strong enough. Consider using a stronger base (e.g., NaH instead of K₂CO₃). |
| Side Reactions | Competing C-alkylation or esterification is occurring. See the troubleshooting guide for "Formation of Multiple Products". |
| Low Reaction Temperature | The reaction may be too slow. Gradually increase the temperature while monitoring the reaction progress by TLC. |
| Poor Solubility of Reactants | Ensure that the reactants are fully dissolved in the chosen solvent. Consider switching to a solvent with higher solubilizing power, such as DMF or DMSO. |
| Inactive Benzylating Agent | The benzyl halide may have degraded. Use a fresh bottle or purify the existing stock. |
Problem 2: Formation of Multiple Products (Observed by TLC/NMR)
| Potential Cause | Recommended Solution |
| C-alkylation | This side reaction is favored in protic solvents. Use a polar aprotic solvent like DMF or acetone to promote O-alkylation. |
| Esterification of Carboxylic Acid | The carboxylate is competing with the phenoxide for the benzyl halide. Use a milder base and stoichiometric amounts of the benzylating agent. Alternatively, protect the carboxylic acid group prior to benzylation.[1] |
| Formation of Dibenzyl Ether | This can occur if the reaction temperature is too high or if there is an excess of benzyl halide. Control the temperature and use a stoichiometric amount of the benzylating agent. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, consider increasing the reaction time or temperature. |
| Co-elution of Byproducts | Optimize the solvent system for column chromatography to achieve better separation. Acid-base extraction can be effective in separating the acidic product from neutral byproducts like dibenzyl ether. |
| Oily Product Instead of Solid | The product may contain impurities. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to induce crystallization and improve purity. |
Data Presentation
The following tables provide representative data for the synthesis of this compound.
Disclaimer: The following data is based on typical outcomes for Williamson ether synthesis of substituted phenols and may not represent the exact results for the synthesis of this compound due to the lack of specific experimental data in the cited literature.
Table 1: Effect of Base and Solvent on Product Distribution
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | C-Alkylated Byproduct (%) | Benzyl Ester Byproduct (%) |
| K₂CO₃ | Acetone | Reflux | 75 | 5 | 10 |
| K₂CO₃ | DMF | 80 | 85 | 3 | 8 |
| NaH | THF | 60 | 80 | 8 | 5 |
| NaH | DMF | 60 | 90 | 2 | 4 |
Table 2: Influence of Benzylating Agent on Reaction Outcome
| Benzylating Agent | Base | Solvent | Reaction Time (h) | Desired Product Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 6 | 88 |
| Benzyl Chloride | K₂CO₃ | DMF | 12 | 82 |
| Benzyl Bromide | NaH | THF | 4 | 92 |
| Benzyl Chloride | NaH | THF | 8 | 85 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from established methods for the benzylation of substituted hydroxybenzoic acids.[2]
Materials:
-
3-Hydroxy-4-methylbenzoic acid
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (or sodium hydride)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide and carboxylate salts.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
To separate the desired product from the benzyl ester byproduct, perform an acid-base extraction. Extract the ethyl acetate solution with a saturated sodium bicarbonate solution. The desired product and any unreacted starting material will move to the aqueous layer.
-
Separate the aqueous layer and acidify it with 1 M HCl until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Competing reaction pathways in the benzylation of 3-hydroxy-4-methylbenzoic acid.
Caption: A typical experimental workflow for the synthesis and purification.
References
Technical Support Center: Troubleshooting the NMR Spectrum of 3-(Benzyloxy)-4-methylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the NMR analysis of 3-(Benzyloxy)-4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts can be predicted based on the structure of the molecule. The following tables summarize the predicted ¹H and ¹³C NMR data in CDCl₃.
Data Presentation: Predicted NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11-12 | Broad Singlet | 1H |
| Benzoic Acid Ring (H-2) | ~7.8-7.9 | Singlet | 1H |
| Benzoic Acid Ring (H-6) | ~7.7-7.8 | Doublet | 1H |
| Benzyl Group (Aromatic) | ~7.3-7.5 | Multiplet | 5H |
| Benzoic Acid Ring (H-5) | ~7.2-7.3 | Doublet | 1H |
| Benzylic (-OCH₂-) | ~5.1 | Singlet | 2H |
| Methyl (-CH₃) | ~2.3 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~172 |
| Benzoic Acid Ring (C-3) | ~158 |
| Benzoic Acid Ring (C-4) | ~140 |
| Benzyl Group (Aromatic C-ipso) | ~136 |
| Benzoic Acid Ring (C-1) | ~132 |
| Benzoic Acid Ring (C-5) | ~130 |
| Benzyl Group (Aromatic C-para) | ~129 |
| Benzyl Group (Aromatic C-ortho) | ~128 |
| Benzyl Group (Aromatic C-meta) | ~127 |
| Benzoic Acid Ring (C-2) | ~115 |
| Benzoic Acid Ring (C-6) | ~113 |
| Benzylic (-OCH₂) | ~71 |
| Methyl (-CH₃) | ~17 |
Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your spectrum are likely due to impurities from the synthesis or the workup. The synthesis of this compound is commonly achieved through a Williamson ether synthesis, reacting 3-hydroxy-4-methylbenzoic acid with benzyl bromide. Therefore, common impurities include:
-
Unreacted Starting Materials: 3-hydroxy-4-methylbenzoic acid and benzyl bromide.
-
Solvent Residues: Acetone, ethyl acetate, or other solvents used during reaction and purification.
Table 3: ¹H NMR Chemical Shifts of Potential Impurities
| Compound | Key ¹H Signal (ppm) | Multiplicity |
| 3-Hydroxy-4-methylbenzoic acid | Phenolic -OH: ~9-10Aromatic protons: ~6.8-7.7Methyl: ~2.2 | Broad SingletMultipletSinglet |
| Benzyl bromide | Benzylic -CH₂-: ~4.5Aromatic protons: ~7.3 | SingletMultiplet |
| Acetone | ~2.17 | Singlet |
| Ethyl Acetate | Ethyl -CH₂-: ~4.12Ethyl -CH₃: ~1.26Acetyl -CH₃: ~2.05 | QuartetTripletSinglet |
Q3: The aromatic region of my spectrum is complex and difficult to interpret. What can I do?
A3: Overlapping signals in the aromatic region are common.[1] To resolve this, you can try the following:
-
Use a higher field NMR spectrometer: This will increase the dispersion of the signals.
-
Try a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) can alter the chemical shifts and may resolve overlapping peaks.[1]
-
Perform 2D NMR experiments: Techniques like COSY and HSQC can help in assigning proton and carbon signals unambiguously.
Q4: My baseline is distorted and the peaks are broad. How can I improve the spectrum quality?
A4: A distorted baseline and broad peaks can result from several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer should improve peak shape.
-
Sample Concentration: A sample that is too concentrated can lead to broad peaks. Diluting the sample may help.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean.
Experimental Protocols
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp peaks.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.
-
Integrate the peaks to determine the relative number of protons.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Mandatory Visualization
Caption: Troubleshooting workflow for analyzing the NMR spectrum of this compound.
Caption: Chemical structure and key ¹H NMR correlations for this compound.
References
Technical Support Center: Purification of 3-(Benzyloxy)-4-methylbenzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 3-(Benzyloxy)-4-methylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield After Purification | 1. Incomplete precipitation during recrystallization. 2. Product loss during transfers. 3. Suboptimal solvent system for recrystallization. | 1. Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Consider placing it in an ice bath to maximize precipitation. 2. Rinse all glassware with the mother liquor to recover any residual product. 3. Re-evaluate the solvent system. A mixture of a "good" solvent (where the compound is soluble when hot) and a "bad" solvent (where it is less soluble when cold) is often effective.[1] |
| Product is Off-White or Yellowish | Presence of colored impurities. | 1. Recrystallization: Perform another recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities. The charcoal should be filtered out of the hot solution before crystallization.[1] 2. Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can separate the desired compound from colored impurities.[1] |
| Broad Melting Point Range | The product is still impure. | 1. Repeat Purification: Perform another round of purification using the previously employed method (e.g., recrystallization with a different solvent system) or a different technique.[1] 2. Acid-Base Extraction: This technique is highly effective for removing non-acidic impurities.[1] |
| Oily Product Instead of Crystals | 1. Presence of impurities that inhibit crystallization. 2. Supersaturation of the solution. | 1. Attempt to purify a small sample by another method, such as column chromatography, to see if a solid can be obtained. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities typically arise from the starting materials and side reactions during synthesis. These can include:
-
Unreacted Starting Materials: Such as 3-hydroxy-4-methylbenzoic acid.
-
Reagents: Excess benzyl bromide or benzyl chloride used in the benzylation step.
-
Side-Products: Byproducts from unintended reactions.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities.[1]
-
Acid-Base Extraction: Excellent for separating the acidic product from any neutral or basic impurities.[1]
-
Column Chromatography: Best for separating closely related impurities that are difficult to remove by other methods.[1]
Q3: What is a good solvent system for the recrystallization of this compound?
A3: While the optimal solvent system should be determined experimentally, a good starting point for benzoic acid derivatives is a mixed solvent system. Based on the solubility of similar compounds, a mixture of ethanol and water is often a suitable choice.[1] The compound is typically dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]
Q4: How can I improve the recovery rate during recrystallization?
A4: To improve recovery:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[2]
-
If the product remains dissolved even at low temperatures, you can add more of the "bad" solvent (e.g., water) to decrease its solubility.[1]
-
To prevent premature crystallization during hot filtration, use a pre-heated funnel and filter flask.[1]
Experimental Protocols
Acid-Base Extraction Protocol
This protocol is designed to separate this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move to the aqueous layer as its sodium salt. Repeat this extraction 2-3 times.[1]
-
Separation: Combine all the aqueous layers.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it with a strong acid, such as hydrochloric acid (HCl), while stirring. The this compound will precipitate out of the solution as the pH becomes acidic.[1]
-
Collection: Collect the purified solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.[2]
Recrystallization Protocol
This protocol describes the general procedure for purifying this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent system. For this compound, an ethanol/water mixture is a good starting point.[1]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot ethanol required to completely dissolve it.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: To the hot solution, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to make the solution clear again.[1]
-
Cooling: Allow the flask to cool slowly to room temperature. Large, pure crystals should form. Subsequently, cool the flask in an ice bath to maximize the yield.[2]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[2]
-
Drying: Dry the purified crystals completely to remove any residual solvent.
Visualizations
References
optimizing reaction conditions for the synthesis of 3-(Benzyloxy)-4-methylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(Benzyloxy)-4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most direct and widely used method is the Williamson ether synthesis. This reaction involves the benzylation of 3-hydroxy-4-methylbenzoic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
Q2: What are the potential side reactions to be aware of during the synthesis?
The primary side reactions include:
-
C-alkylation: Benzylation can occur on the aromatic ring instead of the desired O-alkylation of the phenolic hydroxyl group.
-
Benzylation of the carboxylic acid: The carboxylic acid moiety can also be benzylated, forming a benzyl ester.
-
Di-benzylation: If other nucleophilic sites are present, multiple benzyl groups can be added.
-
Elimination reaction of the benzyl halide: The base can promote the elimination of HX from the benzyl halide, especially at higher temperatures.
Q3: How can I minimize the formation of byproducts?
To favor the desired O-alkylation and minimize side reactions, consider the following:
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but not so strong as to promote side reactions. Potassium carbonate (K₂CO₃) is a common choice.
-
Solvent Selection: Aprotic polar solvents like dimethylformamide (DMF) or acetone are generally preferred.
-
Reaction Temperature: Lower temperatures typically favor O-alkylation over C-alkylation.
-
Stoichiometry: Use a slight excess of the benzylating agent to ensure complete conversion of the starting material, but avoid a large excess which can lead to di-benzylation.
Q4: What are the recommended purification techniques for this compound?
The most effective purification methods are:
-
Recrystallization: This is a common method to remove minor impurities. A mixed solvent system like ethanol/water or ethyl acetate/hexanes can be effective.
-
Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral or basic impurities. The product is extracted into a basic aqueous solution as its salt, and then precipitated by acidification.
-
Column Chromatography: For challenging separations from closely related impurities, silica gel column chromatography is recommended.
Q5: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure.
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of the phenol. | - Ensure anhydrous conditions as water can consume the base. - Use a sufficiently strong base (e.g., K₂CO₃, NaOH). - Optimize the stoichiometry of the base (a slight excess of 1.1-1.2 equivalents can be beneficial). |
| Poor reactivity of the benzylating agent. | - Use fresh, high-purity benzyl halide. - Consider using benzyl bromide, which is generally more reactive than benzyl chloride.[1] | |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for side reactions. | |
| Formation of Significant Byproducts (multiple spots on TLC) | Competing C-alkylation. | - Use a less polar, aprotic solvent. - Employ a weaker or bulkier base to sterically hinder C-alkylation. - Lower the reaction temperature. |
| Benzylation of the carboxylic acid. | - Protect the carboxylic acid group before benzylation. - Use stoichiometric amounts of the benzylating agent. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | - Perform a thorough work-up, including washing the organic phase with a dilute base to remove unreacted starting material. - Utilize column chromatography for purification before attempting crystallization. - Test various solvent systems for recrystallization. |
| Product is Off-White or Yellowish | Presence of colored impurities. | - During recrystallization, treat the hot solution with activated carbon to adsorb colored impurities, followed by hot filtration.[2] |
| Low Recovery After Recrystallization | The chosen solvent is too effective, keeping the product dissolved. | - Add a "poor" solvent (e.g., water) to the solvent system to decrease solubility upon cooling. |
| Incomplete crystallization before filtration. | - Ensure the solution is sufficiently cooled (e.g., in an ice bath) and allow adequate time for crystallization. |
Data Presentation
Table 1: Summary of Reaction Parameters for Benzylation of 3-hydroxy-4-methylbenzoic Acid
| Parameter | Condition | Notes |
| Starting Material | 3-hydroxy-4-methylbenzoic acid | Commercially available. |
| Reagents | Benzyl bromide, Potassium carbonate (K₂CO₃) | Benzyl chloride can also be used. |
| Solvent | Acetone or DMF | Aprotic polar solvents are preferred. |
| Reaction Temperature | Reflux | Temperature can be optimized. |
| Reaction Time | 4-12 hours | Monitor progress by TLC. |
| Typical Yield | 85-95% | Dependent on scale and purification method.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
3-hydroxy-4-methylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hydrochloric acid (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.
-
Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.
-
Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2).
-
The purified this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Crude 3-(Benzyloxy)-4-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(Benzyloxy)-4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities depend on the synthetic route used. A common method is the benzylation of 3-hydroxy-4-methylbenzoic acid. In this case, likely impurities include:
-
Unreacted Starting Materials: 3-hydroxy-4-methylbenzoic acid and benzyl bromide.[1][2]
-
Solvent Residues: Residual solvents from the reaction, such as acetone or DMF.[1]
-
Side-Reaction Products: Small amounts of by-products from undesired side reactions.
Q2: What are the recommended purification techniques for this compound?
The most effective purification methods are:
-
Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral or basic impurities.[3]
-
Recrystallization: Ideal for removing small amounts of impurities and obtaining a highly crystalline final product.[3]
-
Column Chromatography: Recommended for purifying the compound from impurities with similar polarity.[3]
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is the most convenient method to monitor the purification process. It allows for the rapid assessment of fraction purity during column chromatography or the effectiveness of a recrystallization step.[4][5]
Troubleshooting Guides
Issue 1: The purified product appears as an off-white or yellowish solid.
-
Possible Cause: Presence of colored impurities.
-
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: During the recrystallization process, after dissolving the crude product in a hot solvent, add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[3]
-
Repeat Purification: If the discoloration persists, a second round of purification using a different technique (e.g., column chromatography if recrystallization was initially used) may be necessary.
-
Issue 2: The melting point of the purified product is broad and lower than the literature value.
-
Possible Cause: The product is still impure. A broad melting point range is a key indicator of the presence of impurities.[3]
-
Troubleshooting Steps:
-
Repeat Purification: Perform another purification step. If recrystallization was used, consider trying a different solvent system.
-
Acid-Base Extraction: If not already performed, an acid-base extraction can effectively remove non-acidic impurities that may be depressing the melting point.[3]
-
Column Chromatography: For challenging separations of closely related impurities, column chromatography offers a higher degree of purification.[3]
-
Issue 3: Low recovery of the product after recrystallization.
-
Possible Cause 1: The chosen recrystallization solvent is too effective, keeping the product dissolved even at low temperatures.[3]
-
Troubleshooting Step: If using a mixed solvent system, you can add more of the "poor" solvent to decrease the overall solubility of your product.[3]
-
-
Possible Cause 2: Incomplete crystallization before filtration.
-
Troubleshooting Step: Ensure the crystallization mixture is thoroughly cooled, for example in an ice bath, and allow sufficient time for the crystals to form completely before filtering.[3]
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Troubleshooting Step: To prevent the product from crystallizing on the filter paper during hot filtration, use a pre-heated funnel and filter flask.[3]
-
Experimental Protocols
Protocol 1: Acid-Base Extraction
This method is ideal for the initial purification to remove non-acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction two to three times. The desired acidic product will move into the aqueous layer as its sodium salt.[3]
-
Separation: Combine all the aqueous layers.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) while stirring until the solution becomes acidic (pH ~2). This will cause the purified this compound to precipitate out of the solution.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it under a vacuum.
Protocol 2: Recrystallization
This protocol is suitable for obtaining a highly pure, crystalline product.
-
Solvent Selection: A mixed solvent system is often effective. Good starting points include ethanol/water or ethyl acetate/hexanes.[1]
-
Dissolution: In a flask, add the crude product and the minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate) required to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: While the solution is still hot, slowly add the hot "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.[3]
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of a cold mixture of the recrystallization solvents, and dry them under a vacuum.[3]
Protocol 3: Column Chromatography
This technique provides the highest degree of purification from closely related impurities.
-
Stationary Phase and Mobile Phase Selection: Silica gel is the recommended stationary phase. A good starting mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ideal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired compound. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to reduce tailing of the acidic product on the silica gel.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 90:10, 85:15, and so on) to elute the compounds from the column. This is known as gradient elution.[4]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[4]
Data Presentation
Table 1: Suggested Starting Solvent Systems for Purification
| Purification Technique | "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Mobile Phase (Column Chromatography) |
| Recrystallization | Ethanol | Water | N/A |
| Recrystallization | Ethyl Acetate | Hexanes | N/A |
| Column Chromatography | N/A | N/A | Hexanes:Ethyl Acetate (gradient) |
Table 2: Thin-Layer Chromatography (TLC) Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) with 0.5% acetic acid |
| Visualization | UV light (254 nm) |
Visualizations
Caption: A general workflow for the purification of this compound.
References
stability issues of 3-(Benzyloxy)-4-methylbenzoic acid under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(Benzyloxy)-4-methylbenzoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two primary functional groups: the benzyl ether linkage and the carboxylic acid. The benzyl ether is susceptible to cleavage under strong acidic conditions.[1] The carboxylic acid group is generally stable but may undergo decarboxylation at very high temperatures. The overall stability is influenced by pH, temperature, and the presence of oxidizing agents.
Q2: What is the most likely degradation pathway for this compound under acidic conditions?
A2: Under acidic conditions, particularly with strong acids and elevated temperatures, the primary degradation pathway is the hydrolysis of the benzyl ether bond.[1][2] This cleavage results in the formation of 3-hydroxy-4-methylbenzoic acid and benzyl alcohol.[1] The reaction typically follows an SN1 or SN2 mechanism, depending on the specific reaction conditions.[2][3]
Q3: How stable is this compound under basic conditions?
A3: Benzyl ethers are generally stable under basic conditions.[4] Therefore, this compound is expected to be relatively stable in basic solutions at moderate temperatures. The primary reaction under basic conditions is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt, which increases its aqueous solubility. Harsh conditions, such as very high temperatures, could potentially promote other degradation pathways, but ether cleavage is not the primary concern.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a cool, dark, and dry place.[1] It is advisable to store it in a tightly sealed container to protect it from moisture and light. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can help prevent potential oxidative degradation.
Q5: How can I monitor the degradation of this compound during my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound.[1] This method should be capable of separating the intact parent compound from its potential degradation products, allowing for accurate quantification of any changes over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability assessment of this compound.
Forced Degradation Studies
| Problem | Possible Cause | Recommended Solution |
| No or minimal degradation observed. | Stress conditions (e.g., acid/base concentration, temperature) are too mild. | Gradually increase the intensity of the stressor. For acidic conditions, you can increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl) or raise the temperature in 10°C increments. Extend the duration of the study. |
| Complete or near-complete degradation. | Stress conditions are too harsh, leading to rapid degradation that may not be representative of typical stability issues. | Reduce the intensity of the stressor. Use a lower concentration of acid or base, decrease the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20% to properly evaluate the stability-indicating method.[5] |
| Appearance of unexpected peaks in the chromatogram. | Contamination from glassware, solvents, or reagents. Formation of secondary degradation products due to over-stressing. | Ensure all glassware is scrupulously clean. Use high-purity, HPLC-grade solvents and reagents.[1] Analyze a blank sample (matrix without the analyte) to identify any extraneous peaks. If secondary degradation is suspected, reduce the stress conditions. |
HPLC Analysis
| Problem | Possible Cause | Recommended Solution |
| Peak tailing for the parent compound or degradation products. | Interaction of the acidic analyte with the stationary phase. Inadequate buffering of the mobile phase. Column overload. | Use a mobile phase with a pH that ensures the carboxylic acid is in a consistent protonation state. Adding a small amount of an acid modifier (e.g., trifluoroacetic acid or formic acid) can improve peak shape.[6] Check for and prevent column overload by injecting a smaller sample volume or a more dilute sample.[7] |
| Poor resolution between the parent peak and degradation product peaks. | Inappropriate mobile phase composition or column chemistry. | Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile/water or methanol/water) or by using a gradient elution.[6] Consider a different column chemistry, such as a phenyl column, which can provide alternative selectivity for aromatic compounds.[6] |
| Baseline drift or noise. | Changes in mobile phase composition, temperature fluctuations, or contaminated solvents. Air bubbles in the system. | Degas the mobile phase thoroughly.[1] Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and prepared fresh.[1] Purge the pump to remove any air bubbles.[8] |
| Inconsistent retention times. | Poor column equilibration between injections. Fluctuations in pump flow rate. Changes in mobile phase composition over time. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[8] Check the pump for leaks or worn seals. Prepare fresh mobile phase daily.[9] |
Quantitative Data Summary
The following table presents illustrative quantitative data based on typical results from forced degradation studies of benzyloxy-substituted benzoic acids. Actual results may vary based on specific experimental conditions. The goal of these studies is typically to achieve 5-20% degradation to validate the stability-indicating nature of the analytical method.[5]
| Condition | Time (hours) | This compound Remaining (%) | Primary Degradation Product Formed (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 4 | 92.5 | 7.2 | |
| 8 | 85.3 | 14.1 | |
| 24 | 68.7 | 30.5 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 |
| 4 | 99.8 | < 0.1 | |
| 8 | 99.5 | < 0.1 | |
| 24 | 99.1 | 0.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.
-
Acidic Stress Condition:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid in a sealed vial.
-
Incubate the solution in a water bath maintained at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Base Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Basic Stress Condition:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide in a sealed vial.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid immediately after withdrawal.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Common HPLC Problems & How to Deal With Them [phenomenex.com]
preventing debenzylation during reactions with 3-(Benzyloxy)-4-methylbenzoic acid
Welcome to the technical support center for 3-(Benzyloxy)-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted cleavage of the benzyl ether protecting group during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debenzylation and why is it a concern when working with this compound?
A1: Debenzylation is the chemical removal of a benzyl group from a molecule. In the context of this compound, it refers to the cleavage of the ether linkage, converting the benzyloxy group back to a hydroxyl group, yielding 3-hydroxy-4-methylbenzoic acid. This is a significant concern as it represents the loss of a crucial protecting group, which can lead to undesired side reactions, reduced yield of the target molecule, and complications in purification. The benzyl ether in this compound is generally robust but can be cleaved under specific acidic, reductive, or oxidative conditions.[1][2]
Q2: Under what general conditions is the benzyl ether of this compound likely to be cleaved?
A2: The benzyl ether is susceptible to cleavage under several conditions:
-
Catalytic Hydrogenolysis: This is the most common and mild method for intentional debenzylation, but accidental exposure to these conditions will lead to unwanted cleavage. This involves the use of a metal catalyst (like Palladium on carbon, Pd/C) and a hydrogen source (such as hydrogen gas or a hydrogen donor in catalytic transfer hydrogenation).[1][2][3][4]
-
Strong Acids: Strong acids, particularly Lewis acids like boron trichloride (BCl₃) or strong protic acids, can mediate the cleavage of the benzyl ether.[2][5][6][7][8]
-
Oxidative Conditions: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), can be used for debenzylation, especially for activated benzyl ethers like the p-methoxybenzyl (PMB) ether.[2][7][9][10][11] While the benzyl group in your molecule is not specifically activated, strong oxidative conditions should still be approached with caution.
Q3: How does the carboxylic acid functional group in this compound influence the stability of the benzyl ether?
A3: The carboxylic acid group is an electron-withdrawing group, which can have a modest electronic effect on the stability of the benzyl ether. However, its primary influence is its own reactivity. Reactions involving the carboxylic acid, such as esterification or amide bond formation, need to be carefully planned to avoid conditions that could simultaneously cleave the benzyl ether. For instance, using strong acidic conditions for Fischer esterification could risk debenzylation.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: Debenzylation observed during a reaction intended to modify the carboxylic acid.
-
Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows the presence of 3-hydroxy-4-methylbenzoic acid.
-
Potential Cause: The reaction conditions are too harsh and are cleaving the benzyl ether. This is common in reactions requiring strong acids or high temperatures.
-
Troubleshooting Steps:
-
Reaction Condition Analysis:
-
Acid-Catalyzed Reactions (e.g., Fischer Esterification): If using a strong acid catalyst like concentrated sulfuric acid, consider switching to a milder method.
-
Coupling Reactions (e.g., Amide Formation): If using coupling agents that generate acidic byproducts, ensure the reaction is run with a non-nucleophilic base to neutralize the acid in situ.
-
-
Alternative Protocols:
-
For esterification, consider the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under milder, neutral conditions.[12]
-
For amide bond formation, use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) that operate under mild, near-neutral pH conditions.
-
-
Problem 2: Partial or complete debenzylation during a reduction reaction elsewhere in the molecule.
-
Symptom: The desired reduction has occurred, but the benzyl protecting group has also been removed.
-
Potential Cause: The chosen reducing agent or conditions are not selective and are also reducing the benzyl ether. This is a very common issue, as the conditions for catalytic hydrogenation are a primary method for debenzylation.[1][3]
-
Troubleshooting Steps:
-
Avoid Catalytic Hydrogenation: If your molecule contains other functional groups that need to be reduced (e.g., a nitro group or a double bond) and you wish to retain the benzyl ether, avoid using H₂ with catalysts like Pd/C, PtO₂, or Raney Nickel.[13]
-
Select a Chemoselective Reducing Agent: Choose a reducing agent that is compatible with benzyl ethers. For example, to reduce a nitro group without cleaving a benzyl ether, you could use reagents like SnCl₂·2H₂O or Fe/NH₄Cl.
-
Consider Catalytic Transfer Hydrogenation (CTH) with Caution: While CTH is a form of hydrogenation, the choice of hydrogen donor can sometimes offer different selectivity. However, it is still a high-risk method for debenzylation.[14][15][16]
-
Problem 3: Unexpected debenzylation when using Lewis acids.
-
Symptom: Formation of the debenzylated product in the presence of a Lewis acid.
-
Potential Cause: Many Lewis acids are strong enough to cleave benzyl ethers, often by coordinating to the ether oxygen and facilitating C-O bond cleavage.[2][8]
-
Troubleshooting Steps:
-
Choose a Milder Lewis Acid: If a Lewis acid is essential for your transformation, screen for milder options that may not be strong enough to effect debenzylation.
-
Control Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of the undesired debenzylation reaction more than the desired reaction.
-
Use an Alternative Protecting Group: If Lewis acid-mediated reactions are a necessary part of your synthetic route, consider replacing the benzyl ether with a protecting group that is more stable to Lewis acids, such as a silyl ether (e.g., TBDMS, TIPS).[1][17]
-
Data Presentation
Table 1: Stability of Benzyl Ether Compared to Other Common Hydroxyl Protecting Groups
| Protecting Group | Stability to Strong Acids | Stability to Strong Bases | Stability to Oxidizing Agents | Stability to Reductive Cleavage (H₂/Pd-C) | Cleavage Conditions |
| Benzyl (Bn) | Moderate to High[2][13] | High[2] | Generally Stable (cleavable with DDQ)[2] | Labile [1] | H₂/Pd-C, Strong Acids (BBr₃, BCl₃), Na/NH₃ |
| Silyl Ethers (TBDMS, TIPS) | Labile[1] | Stable | Stable | Stable[1] | F⁻ (TBAF), Mild Acid |
| p-Methoxybenzyl (PMB) | Labile[13][18] | High | Labile (DDQ, CAN)[7][18] | Labile [18] | Oxidative (DDQ), H₂/Pd-C, Strong Acid |
| Acetyl (Ac) | Stable | Labile[1] | Stable | Stable | Base (K₂CO₃/MeOH), Acid (HCl/MeOH) |
| Tetrahydropyranyl (THP) | Labile [13] | Stable | Stable | Stable | Mild Aqueous Acid |
Experimental Protocols
Protocol 1: Standard Debenzylation via Catalytic Hydrogenation (For Reference)
This protocol is for the intentional removal of the benzyl group and illustrates the conditions to avoid if you wish to keep it intact.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[2]
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction at room temperature.[2][3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxy-4-methylbenzoic acid.
Protocol 2: Steglich Esterification of this compound (Debenzylation-Avoiding Method)
This protocol is an example of a mild method to modify the carboxylic acid without cleaving the benzyl ether.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired alcohol (1.5-2.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq).[12]
-
Dissolution: Dissolve the solids in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[12]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.[12]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off the DCU precipitate and wash it with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thaiscience.info [thaiscience.info]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 10. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. benchchem.com [benchchem.com]
- 15. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Scale-Up of 4-Benzyloxy-3,5-dimethylbenzoic Acid Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of 4-Benzyloxy-3,5-dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 4-Benzyloxy-3,5-dimethylbenzoic acid?
A1: The most prevalent and scalable method for synthesizing 4-Benzyloxy-3,5-dimethylbenzoic acid is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 4-hydroxy-3,5-dimethylbenzoic acid with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[1][2]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: During scale-up, meticulous control of the following parameters is crucial:
-
Temperature: The reaction can be exothermic, and effective heat management is necessary to prevent runaway reactions and minimize the formation of side products.[1]
-
Addition of Base: Slow and controlled addition of the base is recommended to avoid high localized concentrations, which can promote side reactions.[1]
-
Anhydrous Conditions: The presence of water can consume the base and lead to the hydrolysis of the benzyl halide, reducing the overall yield.[1]
Q3: What are the typical impurities encountered in the crude product?
A3: Common impurities in crude 4-Benzyloxy-3,5-dimethylbenzoic acid include:
-
Unreacted starting material: 4-hydroxy-3,5-dimethylbenzoic acid.[3]
-
Excess reagents: Benzyl halide (e.g., benzyl bromide or chloride).[3]
-
Side-products: Byproducts from competing reactions.[3]
Q4: What is the expected appearance and melting point of pure 4-Benzyloxy-3,5-dimethylbenzoic acid?
A4: Pure 4-Benzyloxy-3,5-dimethylbenzoic acid is a white crystalline solid.[3] The expected melting point is in the range of 110-112 °C. A broad melting point range below this indicates the presence of impurities.[3]
Troubleshooting Guides
Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation of 4-hydroxy-3,5-dimethylbenzoic acid | Ensure anhydrous conditions to prevent base consumption by water. Use a sufficiently strong base like sodium hydroxide or potassium hydroxide. Optimize the stoichiometry of the base, using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.[1] |
| Poor reactivity of the benzyl halide | Use fresh, high-purity benzyl chloride or consider using the more reactive benzyl bromide to improve yields.[1] |
| Low reaction temperature | A low reaction temperature can result in a slow reaction rate. Gently heating the reaction mixture can increase the rate of the SN2 reaction. However, it is important to monitor for potential side reactions at higher temperatures.[1][4] |
Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| C-alkylation vs. O-alkylation | The phenoxide ion is an ambident nucleophile, which can lead to alkylation on the aromatic ring (C-alkylation) instead of the desired oxygen (O-alkylation). Lower reaction temperatures generally favor O-alkylation.[1] The choice of solvent is also critical; aprotic polar solvents are often preferred.[1] |
| Formation of dibenzyl ether | This can occur if water is present, leading to the hydrolysis of benzyl chloride to benzyl alcohol, which then reacts with another molecule of benzyl chloride. Maintaining strictly anhydrous conditions is essential to prevent this side reaction.[1] |
| Benzylation of the carboxylic acid | To minimize the formation of the benzyl ester byproduct, using a weaker base or a less reactive benzylating agent (e.g., benzyl chloride instead of benzyl bromide) can be beneficial.[5] Alternatively, protecting the carboxylic acid group before the benzylation step is a common and effective strategy.[5] |
Difficult Product Isolation and Purification
| Issue | Troubleshooting Steps |
| Product is an oil or difficult to crystallize | Impurities can inhibit crystallization. A thorough work-up is crucial; wash the organic phase with a dilute base to remove unreacted 4-hydroxy-3,5-dimethylbenzoic acid and with water to remove salts. If crystallization remains challenging, purification by silica gel column chromatography may be necessary.[1] |
| Off-white or yellowish solid after purification | The presence of colored impurities can cause discoloration. During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb these impurities. Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.[3] |
| Low recovery after recrystallization | This could be due to using too much solvent, causing the product to remain in the mother liquor. Ensure the minimum amount of hot solvent is used for dissolution. Cooling the solution in an ice bath after it has reached room temperature can help to maximize crystal formation and improve recovery.[6] |
| Emulsion formation during work-up | The presence of both acidic and basic components can lead to the formation of emulsions. Adding brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions.[1] Alternatively, filtering the entire mixture through a pad of celite can also be effective.[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid via Williamson Ether Synthesis
This protocol is a representative example and may require optimization.
Materials:
-
4-hydroxy-3,5-dimethylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hydrochloric acid (dilute)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-3,5-dimethylbenzoic acid in DMF.
-
Add potassium carbonate (2-3 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the phenoxide.[7]
-
Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.[7]
-
Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[7]
-
Extract the aqueous layer with ethyl acetate.[7]
-
Combine the organic layers and wash with water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by recrystallization or column chromatography.[7]
Protocol 2: Purification by Recrystallization
Solvent Selection: A mixture of ethanol and water is often a suitable solvent system.[3]
Procedure:
-
Dissolve the crude 4-Benzyloxy-3,5-dimethylbenzoic acid in the minimum amount of hot ethanol.[3]
-
If insoluble impurities are present, perform a hot filtration.[3]
-
Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy.[3]
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.[6]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.[6]
Protocol 3: Purification by Acid-Base Extraction
Procedure:
-
Dissolve the crude product in an organic solvent such as ethyl acetate.[3]
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.[3]
-
Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.[3]
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). This will precipitate the purified 4-Benzyloxy-3,5-dimethylbenzoic acid.[3]
-
Collect the purified product by filtration.
Visualizations
Caption: Williamson Ether Synthesis Workflow for 4-Benzyloxy-3,5-dimethylbenzoic acid.
Caption: Purification Workflow for 4-Benzyloxy-3,5-dimethylbenzoic acid.
Caption: Troubleshooting Logic for Scale-Up Challenges.
References
identifying byproducts in 3-(Benzyloxy)-4-methylbenzoic acid synthesis by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying byproducts in the synthesis of 3-(Benzyloxy)-4-methylbenzoic acid via NMR spectroscopy.
Troubleshooting Guide: Unexpected Peaks in your ¹H NMR Spectrum
Encountering unexpected signals in your ¹H NMR spectrum is a common challenge in organic synthesis. This guide will help you to identify potential byproducts and impurities based on their characteristic chemical shifts.
Typical Synthetic Route: Williamson Ether Synthesis
The synthesis of this compound is commonly achieved through a Williamson ether synthesis. This involves the reaction of 3-hydroxy-4-methylbenzoic acid with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF).[1][2]
Diagram of the Synthetic Pathway and Potential Byproducts:
Caption: Synthetic pathway for this compound and potential byproducts.
¹H NMR Troubleshooting Table:
This table summarizes the expected ¹H NMR chemical shifts for the desired product and common impurities. Use this as a reference to identify unexpected peaks in your spectrum.
| Compound | Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| This compound | Carboxylic Acid (-COOH) | ~10-13 | s (broad) | The chemical shift can be concentration-dependent. |
| Aromatic (benzoic acid ring) | ~7.0-8.0 | m | The substitution pattern will result in a complex multiplet. | |
| Aromatic (benzyl ring) | ~7.3-7.5 | m | Typically, a multiplet for the 5 protons of the benzyl group. | |
| Benzylic (-OCH₂Ph) | ~5.1 | s | A sharp singlet integrating to 2H is a key indicator of the product. | |
| Methyl (-CH₃) | ~2.3 | s | A sharp singlet integrating to 3H. | |
| 3-Hydroxy-4-methylbenzoic acid | Carboxylic Acid (-COOH) | ~10-12 | s (broad) | Unreacted starting material. |
| Phenolic (-OH) | ~5-7 | s (broad) | This peak can be broad and its position can vary. It will exchange with D₂O. | |
| Aromatic | ~6.8-7.8 | m | Distinct multiplet pattern different from the product. | |
| Methyl (-CH₃) | ~2.2 | s | ||
| Benzyl Bromide | Aromatic | ~7.2-7.4 | m | Unreacted starting material. |
| Benzylic (-CH₂Br) | ~4.5 | s | A sharp singlet, typically downfield from the benzylic ether protons. | |
| Benzyl Alcohol | Aromatic | ~7.2-7.4 | m | Byproduct from hydrolysis of benzyl bromide. |
| Benzylic (-CH₂OH) | ~4.7 | s | ||
| Hydroxyl (-OH) | ~1.5-4.0 | s (broad) | Position is variable and exchanges with D₂O. | |
| Dibenzyl Ether | Aromatic | ~7.3 | m | Byproduct from the self-condensation of benzyl bromide. |
| Benzylic (-OCH₂Ph) | ~4.6 | s | A sharp singlet, often upfield from the product's benzylic signal. | |
| Acetone | -CH₃ | ~2.17 | s | Common reaction or purification solvent. |
| N,N-Dimethylformamide (DMF) | -CHO, -CH₃ | ~8.0, ~2.9, ~2.7 | s, s, s | Common reaction solvent. |
Frequently Asked Questions (FAQs)
Q1: I see a singlet around 4.5-4.7 ppm. What could it be?
A1: A singlet in this region is likely due to the benzylic protons of a benzyl-containing byproduct.
-
~4.5 ppm: This is characteristic of unreacted benzyl bromide.
-
~4.6 ppm: This suggests the presence of dibenzyl ether, a byproduct formed from the self-condensation of benzyl bromide.
-
~4.7 ppm: This is indicative of benzyl alcohol, which can form if there is moisture in the reaction.
To confirm, you can check for the corresponding aromatic signals of these compounds.
Q2: My aromatic region (7.0-8.0 ppm) looks very complex. How can I differentiate the product signals from byproducts?
A2: The aromatic region can be crowded. Here's a logical workflow to approach this:
-
Identify the benzylic singlet: First, locate the sharp singlet around 5.1 ppm, which is a strong indicator of your desired product, this compound.
-
Integrate the aromatic region: The total integration of the aromatic region should correspond to the sum of protons from the benzoic acid ring (3H) and the benzyl group (5H) of your product.
-
Look for characteristic patterns: If you suspect unreacted starting materials, look for the distinct signals of 3-hydroxy-4-methylbenzoic acid or benzyl bromide.
-
Consider byproducts: If excess integration is observed, it could be from byproducts like benzyl alcohol or dibenzyl ether.
Diagram of the Troubleshooting Workflow:
Caption: Workflow for troubleshooting ¹H NMR spectra of the synthesis reaction.
Q3: I have a broad singlet that I can't identify. What should I do?
A3: A broad singlet is often indicative of an exchangeable proton, such as -OH or -COOH.
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad singlet disappears or significantly reduces in intensity, it confirms the presence of an exchangeable proton from a carboxylic acid or alcohol.
-
Location: A very broad peak between 10-13 ppm is likely the carboxylic acid proton. A broad peak between 1.5-7 ppm could be a phenolic or alcoholic -OH, or residual water in the solvent.
Q4: How can I confirm the identity of a suspected byproduct?
A4: The most definitive way is to "spike" your NMR sample.
-
Acquire the ¹H NMR spectrum of your sample.
-
Add a small amount of the pure suspected byproduct (e.g., benzyl alcohol) to the NMR tube.
-
Re-acquire the spectrum. If the intensity of the suspect peak increases relative to your product peaks, you have confirmed its identity.
Experimental Protocols
Representative Synthesis of this compound (Williamson Ether Synthesis)
This protocol is based on established methods for the benzylation of substituted phenols.[1][2][3]
Materials:
-
3-Hydroxy-4-methylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
NMR Sample Preparation
-
Sample Quantity: Weigh 5-10 mg of your dry sample into a clean, dry vial.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dissolution: Gently swirl or sonicate the vial to fully dissolve the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Cap and Clean: Cap the NMR tube and wipe the outside with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.
Quantitative Data Summary
¹³C NMR Chemical Shift Data
The following table provides expected ¹³C NMR chemical shifts for the product and potential byproducts.
| Compound | Carbon Atom | Expected Chemical Shift (ppm) |
| This compound | Carboxylic Acid (-COOH) | ~170-175 |
| Aromatic (C-O) | ~155-160 | |
| Aromatic (C-COOH) | ~125-130 | |
| Aromatic (C-CH₃) | ~135-140 | |
| Aromatic (other) | ~110-130 | |
| Aromatic (benzyl, C-ipso) | ~136-138 | |
| Aromatic (benzyl, other) | ~127-129 | |
| Benzylic (-OCH₂Ph) | ~70-72 | |
| Methyl (-CH₃) | ~16-18 | |
| 3-Hydroxy-4-methylbenzoic acid | Carboxylic Acid (-COOH) | ~170-175 |
| Aromatic (C-OH) | ~155-160 | |
| Aromatic (other) | ~115-140 | |
| Methyl (-CH₃) | ~16-18 | |
| Benzyl Bromide | Aromatic (C-ipso) | ~138-140 |
| Aromatic (other) | ~128-130 | |
| Benzylic (-CH₂Br) | ~33-35 | |
| Benzyl Alcohol | Aromatic (C-ipso) | ~140-142 |
| Aromatic (other) | ~127-129 | |
| Benzylic (-CH₂OH) | ~64-66 | |
| Dibenzyl Ether | Aromatic (C-ipso) | ~138-140 |
| Aromatic (other) | ~127-129 | |
| Benzylic (-OCH₂Ph) | ~72-74 |
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-(Benzyloxy)-4-methylbenzoic Acid Purity
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical ingredients. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 3-(Benzyloxy)-4-methylbenzoic acid against a classical alternative, potentiometric titration. The comparison is supported by typical experimental data and detailed methodologies, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Methodology Comparison: HPLC vs. Titration
The choice of an analytical method for purity assessment depends on the specific requirements of the analysis, such as the need to quantify impurities or simply determine the overall purity of the bulk substance.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can separate, identify, and quantify individual components in a mixture.[1] This makes it ideal for impurity profiling and determining the purity of a substance with high specificity. A reversed-phase HPLC method is commonly employed for benzoic acid and its derivatives.[5][6]
Potentiometric Titration , an acid-base titration method, is a straightforward and cost-effective technique for determining the total acid content.[7] While highly accurate for assaying the bulk material, it is non-specific and will titrate any acidic impurities along with the main component, potentially leading to an overestimation of purity.[7]
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Method selection workflow for purity analysis.
Experimental Protocols
HPLC Method for Purity Determination
This protocol is a representative reversed-phase HPLC method suitable for the analysis of this compound and its potential related substances.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a similar concentration as the standard solution.
-
Potentiometric Titration Method
This protocol outlines a standard acid-base titration for determining the assay of this compound.[7]
-
Reagents:
-
0.1 M Sodium Hydroxide (standardized)
-
Ethanol (neutralized)
-
-
Procedure:
-
Accurately weigh approximately 300-400 mg of this compound.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Titrate with standardized 0.1 M sodium hydroxide, monitoring the pH using a calibrated pH meter.
-
Determine the endpoint as the point of inflection in the titration curve.
-
Calculate the purity based on the volume of titrant consumed.
-
Data Presentation: Method Validation Parameters
The following tables summarize typical validation data for the HPLC method, as per ICH guidelines, and a comparison of performance characteristics with potentiometric titration.[3][4]
Table 1: HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time | Peak is spectrally pure and well-resolved from impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of test concentration | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes | Robust to minor changes in flow rate and temperature.[8] |
Table 2: Comparative Performance of HPLC and Titration
| Feature | HPLC | Potentiometric Titration |
| Specificity | High (separates impurities) | Low (measures total acidity)[7] |
| Sensitivity | High (detects trace impurities) | Low |
| Primary Use | Impurity profiling, purity assay | Bulk drug substance assay[7] |
| Instrumentation | Complex and expensive[7] | Simple and inexpensive[7] |
| Sample Throughput | Moderate | High |
| Development Time | More extensive | Minimal |
Workflow Visualization
The validation of an HPLC method follows a structured workflow to ensure the method is fit for its intended purpose.
Caption: Workflow for HPLC analytical method validation.
Conclusion
For the comprehensive purity assessment of this compound, a validated HPLC method is superior due to its high specificity and ability to quantify individual impurities. While potentiometric titration offers a simple and accurate method for assaying the bulk material, it lacks the specificity to provide a complete purity profile. The choice between these methods should be guided by the specific analytical requirements, with HPLC being the method of choice for regulatory submissions and detailed quality control.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zodiaclifesciences.com [zodiaclifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
A Spectroscopic Journey: Unraveling the Synthesis of 3-(Benzyloxy)-4-methylbenzoic Acid
A detailed comparative analysis of the spectroscopic signatures of 3-(Benzyloxy)-4-methylbenzoic acid and its precursors provides a roadmap for researchers engaged in its synthesis and characterization. This guide presents a step-by-step examination of the transformations from a commercially available starting material to the final product, highlighting the key changes observed in Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
The synthesis of this compound, a valuable building block in medicinal chemistry, follows a multi-step pathway beginning with the nitration of p-toluic acid. Each synthetic step imparts distinct changes to the molecule's structure, which are directly reflected in its spectroscopic data. This guide offers a comprehensive comparison of these spectral changes, providing researchers, scientists, and drug development professionals with the necessary data to monitor the reaction progress and verify the identity and purity of the intermediates and the final product.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that involves the introduction and modification of functional groups on the aromatic ring. The pathway outlined here starts with the nitration of a simple precursor, followed by esterification, reduction, diazotization, and finally, benzylation. This sequence of reactions allows for the precise placement of the desired functionalities.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | -CH₃ | -OCH₃ / -OCH₂- | -OH / -NH₂ | -COOH |
| 4-Methyl-3-nitrobenzoic Acid | 8.52 (d), 8.21 (dd), 7.58 (d) | 2.68 (s) | - | - | 11.0 (br s) |
| Methyl 3-amino-4-methylbenzoate | 7.20-7.00 (m) | 2.18 (s) | 3.85 (s) | 3.80 (br s) | - |
| 3-Hydroxy-4-methylbenzoic Acid | 7.45 (d), 7.35 (s), 6.95 (d) | 2.20 (s) | - | 9.80 (s) | 12.5 (br s) |
| This compound | 7.69 (d), 7.66 (s), 7.45-7.30 (m), 7.11 (d) | 2.30 (s) | 5.18 (s) | - | 13.0 (br s) |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | -CH₃ | -OCH₃ / -OCH₂- | C=O |
| 4-Methyl-3-nitrobenzoic Acid | 150.1, 137.2, 134.0, 131.2, 127.9, 125.1 | 20.9 | - | 165.4 |
| Methyl 3-amino-4-methylbenzoate | 147.2, 130.8, 129.5, 122.1, 117.8, 114.5 | 17.6 | 51.5 | 167.8 |
| 3-Hydroxy-4-methylbenzoic Acid | 155.0, 132.1, 130.5, 123.9, 117.2, 115.8 | 16.2 | - | 172.8 |
| This compound | 157.8, 136.8, 132.5, 131.0, 128.6, 128.1, 127.9, 124.5, 118.9, 113.2 | 16.5 | 70.5 | 172.5 |
**Table 3: IR Data (Wavenumber cm⁻¹) **
| Compound | O-H / N-H Stretch | C-H Stretch | C=O Stretch | C-O Stretch | NO₂ Stretch |
| 4-Methyl-3-nitrobenzoic Acid | 3100-2500 (br) | 3080, 2960 | 1705 | 1300 | 1535, 1350 |
| Methyl 3-amino-4-methylbenzoate | 3450, 3350 | 3050, 2950 | 1690 | 1290 | - |
| 3-Hydroxy-4-methylbenzoic Acid | 3400 (br), 3100-2500 (br) | 3060, 2920 | 1680 | 1295 | - |
| This compound | 3100-2500 (br) | 3070, 3030, 2925 | 1685 | 1280, 1010 | - |
Experimental Protocols
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis of synthesized compounds.
Synthesis of 4-Methyl-3-nitrobenzoic Acid To a stirred solution of p-toluic acid in concentrated sulfuric acid, a cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for an additional hour and then poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and dried to yield 4-methyl-3-nitrobenzoic acid.
Synthesis of Methyl 4-methyl-3-nitrobenzoate 4-Methyl-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of concentrated sulfuric acid for several hours. The excess methanol is removed under reduced pressure, and the residue is dissolved in an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.
Synthesis of Methyl 3-amino-4-methylbenzoate Methyl 4-methyl-3-nitrobenzoate is dissolved in methanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the solvent is evaporated to yield methyl 3-amino-4-methylbenzoate.[1]
Synthesis of 3-Hydroxy-4-methylbenzoic Acid Methyl 3-amino-4-methylbenzoate is diazotized with sodium nitrite in an acidic aqueous solution at 0-5°C. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. After cooling, the precipitated solid is filtered, washed with water, and dried. The crude product is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. The reaction mixture is acidified with hydrochloric acid to precipitate 3-hydroxy-4-methylbenzoic acid, which is then filtered, washed, and dried.
Synthesis of this compound To a solution of 3-hydroxy-4-methylbenzoic acid in a suitable solvent such as acetone or DMF, potassium carbonate is added, followed by the dropwise addition of benzyl bromide. The reaction mixture is stirred at an elevated temperature until the starting material is consumed. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by recrystallization to afford this compound.
Conclusion
The spectroscopic data presented in this guide clearly illustrate the chemical transformations occurring at each step of the synthesis of this compound. By carefully analyzing the changes in the IR, ¹H NMR, and ¹³C NMR spectra, researchers can effectively monitor the progress of their reactions, identify the intermediates, and confirm the structure of the final product. This comparative approach is an indispensable tool for ensuring the successful and efficient synthesis of this important chemical compound.
References
A Comparative Analysis of the Biological Activity of 3-(Benzyloxy)-4-methylbenzoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 3-(Benzyloxy)-4-methylbenzoic acid. Due to limited publicly available experimental data on this specific compound, this analysis draws upon structure-activity relationship (SAR) studies of analogous benzoic acid derivatives. The primary focus is on anticancer and anti-inflammatory properties, with supporting data from relevant in vitro and in vivo studies.
Anticancer Activity
Benzoic acid derivatives have emerged as a promising class of compounds in oncology research. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Inhibition of Histone Deacetylases (HDACs):
HDACs are critical epigenetic regulators, and their inhibition can lead to the re-expression of tumor suppressor genes. Studies on hydroxylated benzoic acid derivatives have demonstrated their potential as HDAC inhibitors. For instance, 3,4-dihydroxybenzoic acid has been shown to inhibit HDAC activity and retard the growth of colon cancer cells.[1] While direct data for this compound is unavailable, the presence of the aromatic core suggests potential for interaction with the HDAC active site.
Inhibition of Protein Kinase CK2:
Protein kinase CK2 is frequently overexpressed in cancer cells and is a key player in promoting tumor growth and suppressing apoptosis. Research on 4-(thiazol-5-yl)benzoic acid derivatives has shown that the introduction of a benzyloxy group at the 3-position of the benzoic acid moiety can lead to potent CK2 inhibitory activity and significant antiproliferative effects. This suggests that the benzyloxy group in this compound could contribute to similar inhibitory activity.
Cytotoxic Effects:
The cytotoxic potential of various benzoic acid derivatives has been evaluated against a range of cancer cell lines. The MTT assay is a common method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.
Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoic Acid | Bone cancer (MG63) | 85.54 µg/mL (48h) | [2] |
| Benzoic Acid | Lung cancer (CRM612) | 103.11 µg/mL (48h) | [3] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Breast cancer (MCF-7) | Significant suppression | [4] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Breast cancer (MDA-MB-468) | Significant suppression | [4] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer (HeLa) | 17.84 | [2] |
| 2-Arylbenzoxazole acetic acid derivative | Breast Cancer (MCF-7) | 15.02 | [5] |
| Substituted Benzoic Acid Derivative | Cervical Cancer (HeLa) | 10 - 100 | [5] |
Note: This table is illustrative and includes data from various benzoic acid derivatives to indicate the potential activity range. Specific data for this compound should be determined experimentally.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[5][6]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[6]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[2]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[2]
Caption: Workflow of the MTT assay for determining anticancer activity.
Anti-inflammatory Activity
Benzoic acid derivatives have also been investigated for their potential to modulate inflammatory responses. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.
Inhibition of Cyclooxygenase (COX) Enzymes:
While direct evidence for this compound is lacking, related salicylic acid derivatives are well-known COX inhibitors.[7] For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been shown to reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model, hypothetically through binding to COX-2.[7] The structural similarity of this compound suggests it may also interact with COX enzymes.
In vivo Anti-inflammatory Models:
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds.
Table 2: Anti-inflammatory Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative | Model | Dose | % Inhibition of Edema | Reference |
| 2-hydroxymethylbenzamide derivative (3d) | Carrageenan-induced paw edema | 100 mg/kg | 52.1 | [8] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema | 25 mg/kg | 48.9 - 63.1 | [9] |
| 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | TPA-induced mouse ear inflammation | 500 µg | 65 | [10] |
| Indomethacin (Standard Drug) | Carrageenan-induced paw edema | 10 mg/kg | 56.3 | [8] |
Note: This table provides data for various benzoic acid derivatives to illustrate the potential for anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory properties of chemical compounds.[8]
-
Animals: Wistar rats are acclimatized to laboratory conditions before the experiment.[8]
-
Grouping: Animals are divided into control, standard drug (e.g., indomethacin), and test compound groups.[8]
-
Compound Administration: The test compound and standard drug are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.[8]
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.[8]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Caption: Proposed mechanism of action via the cyclooxygenase pathway.
Conclusion
While direct experimental data for this compound is limited, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The presence of the benzyloxy group, in particular, has been associated with potent biological activity in related benzoic acid derivatives. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a definitive structure-activity relationship. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Benzyloxy- and Methoxy-Protected Benzoic Acids in Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of benzyloxy and methoxy protecting groups for benzoic acids.
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is paramount to achieving high yields and purity. Benzoic acid moieties are common features in pharmacologically active molecules, and their temporary protection is often a critical strategic consideration. This guide provides a detailed comparative analysis of two commonly employed protecting groups for the hydroxyl function of the carboxylic acid group (via esterification, though the prompt implies protection of a phenolic hydroxyl on a benzoic acid scaffold): the benzyl ether (benzyloxy) and the methyl ether (methoxy). This comparison focuses on their physicochemical properties, stability, deprotection protocols, and strategic applications in drug synthesis, supported by experimental data.
Physicochemical Properties: A Tale of Two Ethers
The choice of a protecting group can significantly influence the physical properties of an intermediate, affecting its solubility, crystallinity, and chromatographic behavior. The benzyloxy and methoxy groups, while both ethers, impart distinct characteristics to the benzoic acid scaffold.
| Property | 4-Benzyloxybenzoic Acid | 4-Methoxybenzoic Acid (p-Anisic Acid) |
| Molecular Weight | 228.24 g/mol [1] | 152.15 g/mol |
| Melting Point | 189-192 °C[1][2][3] | 182-185 °C |
| pKa | Not readily available in literature. | ~4.47 |
| Water Solubility | Expected to be low.[4] | Sparingly soluble (0.3 g/L at 20 °C)[4] |
| Organic SolventSolubility | Generally soluble in non-polar organic solvents likechloroform and dichloromethane.[4] | Highly soluble in alcohols (methanol, ethanol),ether, and ethyl acetate. Soluble in acetone andcyclohexanone. Lower solubility in non-polarsolvents like toluene.[4] |
Key Observations:
-
The higher melting point of 4-benzyloxybenzoic acid suggests stronger intermolecular forces in its crystal lattice compared to 4-methoxybenzoic acid.
-
The larger hydrophobic benzyl group in 4-benzyloxybenzoic acid leads to a greater affinity for non-polar organic solvents, whereas the smaller methoxy group of 4-methoxybenzoic acid allows for greater solubility in a wider range of polar organic solvents.
Deprotection Strategies: A Matter of Selectivity
The ease and selectivity of deprotection are critical factors in the strategic deployment of a protecting group. Benzyloxy and methoxy groups are cleaved under distinct conditions, offering orthogonal protection possibilities.
Deprotection of the Benzyloxy Group
The benzyloxy group is most commonly removed by catalytic hydrogenolysis . This mild and highly selective method involves the cleavage of the carbon-oxygen bond using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).
Experimental Protocol: Catalytic Hydrogenolysis of 4-Benzyloxybenzoic Acid
Materials:
-
4-Benzyloxybenzoic acid
-
Palladium on carbon (10 wt. % Pd)
-
Methanol (or other suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 4-benzyloxybenzoic acid in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with an inert gas to remove air.
-
Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to yield the deprotected 4-hydroxybenzoic acid.
Deprotection of the Methoxy Group
The methoxy group, being an aryl methyl ether, is significantly more robust and requires harsher conditions for cleavage. The most common method involves the use of strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent.
Experimental Protocol: Demethylation of 4-Methoxybenzoic Acid using BBr₃
Materials:
-
4-Methoxybenzoic acid
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Hydrochloric acid (1 M)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve 4-methoxybenzoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess BBr₃ by the slow addition of methanol.
-
Add water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Strategic Considerations in Drug Development
The choice between a benzyloxy and a methoxy protecting group is a strategic decision that depends on the overall synthetic route and the nature of other functional groups present in the molecule.
-
Orthogonality: The distinct deprotection methods for benzyloxy (hydrogenolysis) and methoxy (strong Lewis acids) groups make them excellent orthogonal protecting groups. This is particularly valuable in complex syntheses where multiple protecting groups are required. For instance, a benzyloxy group can be selectively removed in the presence of a methoxy group, and vice versa.
-
Stability: The methoxy group offers superior stability towards a wide range of reagents and reaction conditions, including many acidic and basic environments where a benzyloxy group might be labile. The benzyloxy group, while generally stable, is susceptible to cleavage under strongly acidic conditions and, of course, hydrogenolysis.[5]
-
Functional Group Tolerance: Catalytic hydrogenolysis for benzyloxy deprotection is a very mild method that is compatible with a wide array of functional groups. However, it is incompatible with other reducible moieties such as alkenes, alkynes, and nitro groups. The use of BBr₃ for methoxy deprotection is a harsh method that may not be suitable for molecules containing other acid-labile functional groups.
-
Synthetic Strategy: In the early stages of a synthesis, a robust protecting group like methoxy might be preferred to withstand multiple reaction steps. In later stages, a more easily cleavable group like benzyloxy might be advantageous for a mild final deprotection.
Spectroscopic Characterization
The presence of either a benzyloxy or a methoxy group gives rise to characteristic signals in NMR and IR spectra, allowing for straightforward confirmation of their installation and removal.
¹H NMR Spectroscopy:
-
4-Benzyloxybenzoic Acid: The benzylic protons typically appear as a singlet around 5.1 ppm. The aromatic protons of the benzyl group will be visible between 7.3 and 7.5 ppm, in addition to the signals from the benzoic acid ring.
-
4-Methoxybenzoic Acid: The methoxy protons present as a sharp singlet around 3.8 ppm.
¹³C NMR Spectroscopy:
-
4-Benzyloxybenzoic Acid: The benzylic carbon signal is expected around 70 ppm.
-
4-Methoxybenzoic Acid: The methoxy carbon signal appears at approximately 55 ppm.
Infrared (IR) Spectroscopy: Both compounds will exhibit a strong carbonyl (C=O) stretch for the carboxylic acid around 1680-1700 cm⁻¹ and a broad O-H stretch from approximately 2500-3300 cm⁻¹. The key difference will be in the C-O stretching region.
-
4-Benzyloxybenzoic Acid: Will show C-O stretching bands associated with the aryl ether and the benzyl ether.
-
4-Methoxybenzoic Acid: Will display a characteristic C-O stretching band for the aryl methyl ether.
Conclusion
Both benzyloxy and methoxy groups are valuable tools for the protection of benzoic acid derivatives in drug development. The choice between them is not arbitrary but a strategic decision based on the specific demands of the synthetic route. The benzyloxy group offers the advantage of mild deprotection via hydrogenolysis, making it ideal for late-stage deprotection in the presence of sensitive functional groups. In contrast, the methoxy group provides enhanced stability, suitable for protecting the hydroxyl moiety through a long and potentially harsh synthetic sequence, with its removal requiring more forceful conditions. A thorough understanding of their respective physicochemical properties, stability profiles, and deprotection requirements, as outlined in this guide, is essential for the rational design and successful execution of complex pharmaceutical syntheses.
References
A Comparative Cost-Analysis of Synthetic Methods for 3-(Benzyloxy)-4-methylbenzoic Acid
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is a critical consideration. 3-(Benzyloxy)-4-methylbenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering insights into their methodologies, estimated costs, and overall efficiency.
Data Presentation: Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative and qualitative data for the two most viable synthetic routes to this compound.
| Metric | Route 1: Direct Benzylation | Route 2: Multi-Step Synthesis from p-Toluic Acid |
| Number of Steps | 1 | 4 |
| Overall Yield | High (typically >90%) | Moderate (estimated 40-50%) |
| Starting Material | 3-Hydroxy-4-methylbenzoic acid | p-Toluic acid (4-Methylbenzoic acid) |
| Key Reagents | Benzyl bromide, Potassium carbonate | Nitric acid, Sulfuric acid, a reducing agent (e.g., SnCl2), Sodium nitrite |
| Starting Material Cost | Moderate[1][2][3][4] | Low[5][6][7] |
| Reagent Cost | Moderate[8][9][10][11][12] | Low to Moderate[13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30] |
| Process Complexity | Low | High |
| Waste Generation | Low | High |
| Overall Cost-Effectiveness | High for lab-scale; potentially higher for industrial scale due to starting material cost | Lower for lab-scale due to multiple steps and lower yield; potentially more cost-effective at industrial scale if p-toluic acid is significantly cheaper. |
Mandatory Visualization: Synthetic Pathways
The following diagram illustrates the two synthetic routes for this compound.
Experimental Protocols
Route 1: Direct Benzylation of 3-Hydroxy-4-methylbenzoic acid
This one-step method is the most direct approach and involves a Williamson ether synthesis.
Materials:
-
3-Hydroxy-4-methylbenzoic acid
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (or DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Route 2: Multi-Step Synthesis from p-Toluic Acid
This route involves four distinct synthetic steps, starting from the readily available p-toluic acid.
Step 1: Nitration of p-Toluic Acid to 4-Methyl-3-nitrobenzoic Acid [31][32]
Materials:
-
p-Toluic acid (4-Methylbenzoic acid)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed ice and distilled water
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice-salt bath to 0°C.
-
Slowly add p-toluic acid to the cold sulfuric acid while stirring, maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the p-toluic acid solution, ensuring the internal temperature does not exceed 15°C.[32]
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude 4-methyl-3-nitrobenzoic acid can be purified by recrystallization from an ethanol/water mixture.
Step 2: Reduction of 4-Methyl-3-nitrobenzoic Acid to 3-Amino-4-methylbenzoic Acid
Materials:
-
4-Methyl-3-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-4 eq) in concentrated HCl to the suspension.
-
Heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize with a concentrated NaOH solution until a precipitate of tin hydroxides is formed.
-
Filter the mixture and wash the precipitate with water.
-
Acidify the filtrate with acetic acid to precipitate the amino acid product.
-
Collect the 3-amino-4-methylbenzoic acid by filtration and dry.
Step 3: Diazotization of 3-Amino-4-methylbenzoic Acid to 3-Hydroxy-4-methylbenzoic Acid [33][34]
Materials:
-
3-Amino-4-methylbenzoic acid
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water
Procedure:
-
Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a dilute solution of sulfuric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5°C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.
-
Slowly heat the solution to boiling and maintain reflux for 1-2 hours to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the crude 3-hydroxy-4-methylbenzoic acid by filtration and wash with cold water.
-
Purify the product by recrystallization.
Step 4: Benzylation of 3-Hydroxy-4-methylbenzoic Acid
The final step is identical to the procedure outlined in Route 1.
References
- 1. indiamart.com [indiamart.com]
- 2. 3-Hydroxy-4-methylbenzoic Acid , 98% , 586-30-1 - CookeChem [cookechem.com]
- 3. 3-Hydroxy-4-methylbenzoic Acid, 99%, 5g | eBay [ebay.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. bkherb.com [bkherb.com]
- 7. Buy 4-Methylbenzoic acid | 99-94-5 [smolecule.com]
- 8. Benzyl Bromide | 100-39-0 | TCI AMERICA [tcichemicals.com]
- 9. Benzyl bromide reagent grade, 98 100-39-0 [sigmaaldrich.com]
- 10. Benzyl bromide, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Benzyl bromide, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Benzyl bromide [oakwoodchemical.com]
- 13. Potassium Carbonate - The Ceramic Shop [theceramicshop.com]
- 14. customhydronutrients.com [customhydronutrients.com]
- 15. 亚硝酸钠,ACS试剂,≥97.0 NaNO2 [sigmaaldrich.com]
- 16. intratec.us [intratec.us]
- 17. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
- 18. imarcgroup.com [imarcgroup.com]
- 19. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 20. Nitric acid, 70%, Thermo Scientific Chemicals 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 21. Sulfuric Acid Solution, 1.0 M, 1 L | Flinn Scientific [flinnsci.com]
- 22. ingredi.com [ingredi.com]
- 23. Potassium Carbonate, Laboratory Grade, 500 g | Flinn Scientific [flinnsci.com]
- 24. Potassium carbonate, anhydrous, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 25. businessanalytiq.com [businessanalytiq.com]
- 26. Nitric acid price,buy Nitric acid - chemicalbook [m.chemicalbook.com]
- 27. imarcgroup.com [imarcgroup.com]
- 28. Nitric Acid, 15.8 Molar, Reagent, 100 mL | Flinn Scientific [flinnsci.com]
- 29. Nitric Acid Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 30. Sulphuric Acid Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. scirp.org [scirp.org]
- 34. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
A Comparative Guide to Analytical Method Validation for 4-Benzyloxy-3,5-dimethylbenzoic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical component of quality control, ensuring the accuracy and reliability of data. This guide provides a comparative overview of principal analytical methods for the quantification and purity assessment of 4-Benzyloxy-3,5-dimethylbenzoic acid. The performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration are discussed, supported by typical experimental data derived from methodologies for similar benzoic acid derivatives.
Comparison of Analytical Methodologies
The choice of an analytical method for 4-Benzyloxy-3,5-dimethylbenzoic acid is contingent on the specific analytical objective, such as purity determination, impurity profiling, or routine quality control.[1] The most prevalent techniques are HPLC, GC, and acid-base titration.[1]
High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method, making it ideal for separating and quantifying the parent compound from its impurities.[1] Acid-Base Titration offers a simple and cost-effective approach for the high-accuracy assay of the bulk drug substance, though it is non-specific and may titrate other acidic impurities.[1] Gas Chromatography (GC) provides high resolution for volatile impurities; however, it often necessitates derivatization for non-volatile compounds like 4-Benzyloxy-3,5-dimethylbenzoic acid and the high temperatures can lead to degradation.[1]
Data Presentation: Performance Comparison
The following tables summarize the typical performance data established during the validation of these analytical methods for benzoic acid derivatives, serving as a benchmark for 4-Benzyloxy-3,5-dimethylbenzoic acid.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Specificity | No interference from known impurities |
Table 2: Titration Method Validation Parameters
| Parameter | Typical Performance |
| Accuracy (% Assay) | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% |
| Specificity | Prone to interference from other acidic/basic substances |
Table 3: GC Method Validation Parameters (with Derivatization)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL |
| Specificity | High, especially with Mass Spectrometry (MS) detection |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are example protocols for HPLC, Titration, and GC analysis of 4-Benzyloxy-3,5-dimethylbenzoic acid.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reversed-phase HPLC method.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.[1]
Acid-Base Titration Method
This method determines the purity of the bulk material.
-
Principle: An accurately weighed amount of 4-Benzyloxy-3,5-dimethylbenzoic acid is dissolved in a suitable solvent and titrated with a standardized solution of sodium hydroxide.[1]
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide
-
Neutralized Ethanol
-
Phenolphthalein indicator
-
-
Procedure:
-
Accurately weigh approximately 200-300 mg of 4-Benzyloxy-3,5-dimethylbenzoic acid.[1]
-
Dissolve in 50 mL of neutralized ethanol.[1]
-
Add a few drops of phenolphthalein indicator.[1]
-
Titrate with standardized 0.1 M sodium hydroxide until a persistent pink color is observed.[1]
-
Record the volume of titrant used and calculate the assay content.[1]
-
Gas Chromatography (GC) Method with Derivatization
This method is suitable for the analysis of volatile impurities and the main compound after derivatization.
-
Derivatization (Example with BSTFA):
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the vial at 70°C for 30 minutes.
-
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C (FID) or MS source at 230°C.
Mandatory Visualizations
The following diagrams illustrate the workflows for analytical method validation and the specific analytical techniques.
References
A Comparative Guide: HPLC vs. GC for the Analysis of Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of benzoic acid derivatives is crucial for quality control, impurity profiling, and pharmacokinetic studies. The two most common chromatographic techniques for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in selecting the most suitable technique for your analytical needs.
The primary distinction between HPLC and GC lies in the mobile phase and the resulting separation mechanism. HPLC utilizes a liquid mobile phase to separate compounds based on their polarity and interaction with the stationary phase, making it well-suited for a wide range of soluble compounds.[1] In contrast, GC employs an inert gas as the mobile phase, separating analytes based on their volatility and boiling point.[1] This fundamental difference has significant implications for the analysis of benzoic acid derivatives, which are often non-volatile at typical GC operating temperatures.
Performance Comparison at a Glance
High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of benzoic acid and its derivatives due to its simplicity, speed, and stability.[2] Gas Chromatography (GC), while offering high resolution and sensitivity, typically requires a derivatization step to increase the volatility of these polar compounds, which can be a tedious process.[3]
The following table summarizes the typical performance characteristics of HPLC with UV detection and GC with mass spectrometry (MS) detection for the analysis of a representative benzoic acid derivative.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% |
| Sample Throughput | Moderate | Low to Moderate |
| Derivatization Required | No | Yes |
Note: The data presented is based on typical performance characteristics for benzoic acid and its derivatives and may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Workflows: A Visual Comparison
The operational workflows for HPLC and GC analysis of benzoic acid derivatives differ significantly, primarily due to the derivatization step required for GC.
Caption: HPLC workflow for benzoic acid derivatives.
Caption: GC-MS workflow for benzoic acid derivatives.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of benzoic acid and its common derivatives such as salicylic acid and parabens in various matrices.[2]
1. Reagents and Materials:
-
Standards: Benzoic acid, salicylic acid, p-hydroxybenzoic acid, methylparaben, ethylparaben (analytical standard grade, ≥99% purity).[2]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).[2]
-
Reagents: Phosphoric acid (analytical grade).[2]
-
Water: Deionized water, filtered through a 0.45 µm membrane.[2]
-
Sample Filtration: 0.45 µm syringe filters.[2]
2. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v).[2] An acidic mobile phase is used to suppress the ionization of the acidic analytes, which increases their retention and improves peak shape.[4]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 35 °C.[2]
-
Detection Wavelength: 236 nm.[2]
3. Sample Preparation:
-
Liquid Samples (e.g., beverages): Degas the sample by sonication. Dilute with the mobile phase if necessary and filter through a 0.45 µm syringe filter into an HPLC vial.
-
Solid/Semi-solid Samples (e.g., creams): Accurately weigh the sample, add a suitable solvent like methanol, and extract the analytes using vortexing and sonication. Centrifuge the mixture and collect the supernatant. Filter the extract through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
This method is applicable for the sensitive determination of benzoic acid derivatives in complex matrices, such as biological fluids.[5]
1. Reagents and Materials:
-
Standards: Benzoic acid and its derivatives (analytical standard grade).
-
Solvents: Ethyl acetate (GC grade).
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Silylation replaces active hydrogens on the carboxylic acid and any hydroxyl groups with a nonpolar trimethylsilyl (TMS) group, increasing volatility.[6]
-
Internal Standard: A deuterated analog of the analyte (e.g., Benzoic acid-d5) is recommended for accurate quantification.[5]
2. Instrumentation and Chromatographic Conditions:
-
System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: An initial temperature of around 70-100°C, ramped up to 280-300°C.
-
Injector Temperature: 250-280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
3. Sample Preparation and Derivatization:
-
Extraction: For aqueous samples, acidify the sample and extract the analytes with an organic solvent like ethyl acetate.[5]
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.[5]
-
Derivatization: To the dried residue, add the silylating agent (e.g., BSTFA with 1% TMCS).[6] The reaction is typically carried out by heating the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[7] After cooling, the sample is ready for injection into the GC-MS.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of benzoic acid derivatives. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC-UV is the method of choice for routine analysis, quality control, and when analyzing a large number of samples, due to its simpler sample preparation, robustness, and moderate cost.
-
GC-MS is preferred when higher sensitivity and selectivity are required, especially for complex matrices or for trace-level analysis. However, the mandatory and often time-consuming derivatization step is a significant drawback.
For most applications involving the quantification of benzoic acid derivatives in pharmaceuticals, food, and cosmetics, HPLC offers an excellent balance of performance, speed, and simplicity.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. brjac.com.br [brjac.com.br]
- 3. Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative In Silico Analysis of Benzoic Acid Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The inhibition of enzymes is a cornerstone of modern drug discovery, and benzoic acid derivatives have emerged as a versatile and promising scaffold for the development of potent and selective enzyme inhibitors. This guide provides a comprehensive comparison of in silico studies investigating benzoic acid derivatives as inhibitors of four key enzymes: acetylcholinesterase, carbonic anhydrase, urease, and alpha-glucosidase. The data presented herein is collated from various studies to offer a comparative overview of their inhibitory potential, supported by detailed experimental protocols and visualizations of relevant biological pathways and computational workflows.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of various benzoic acid derivatives has been evaluated against several key enzymes. The following tables summarize the quantitative data, including IC₅₀ and Kᵢ values, from multiple in silico and in vitro studies. This allows for a direct comparison of the efficacy of different derivatives against their respective enzyme targets.
Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Its inhibition is a key therapeutic strategy for Alzheimer's disease.[2]
| Benzoic Acid Derivative | IC₅₀ (µM) | Kᵢ (nM) | Reference |
| Methyl syringinate | 5.50 (µmol/µmol of AChE) | - | [2][3] |
| 4-Hydroxyphenylpyruvic acid | 5.89 (µmol/µmol of AChE) | - | [2] |
| 4-Hydroxybenzoic acid | 6.36 (µmol/µmol of AChE) | - | [2] |
| Salicylic acid | 6.07 (µmol/µmol of AChE) | - | [2] |
| 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted | - | 33.00 ± 0.29 | [4] |
| Cyclohexanone-substituted | - | 18.78 ± 0.09 | [4] |
| 2,2-dimethyl-1,3-dioxan-4-one-substituted | - | 13.62 ± 0.21 | [4] |
Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They play a crucial role in pH regulation and are targets for various therapeutic areas, including glaucoma and cancer.[2][5]
| Benzoic Acid Derivative Class | Target Isoform | Kᵢ (nM) | Reference |
| Benzenesulfonamide derivative 13a | hCA II | 7.6 | [6] |
| 2-(Benzylsulfinyl)benzoic acid analog 5a (4-F) | hCA IX | 45 | [7] |
| 2-(Benzylsulfinyl)benzoic acid analog 5b (4-Cl) | hCA IX | 38 | [7] |
| 2-(Benzylsulfinyl)benzoic acid analog 5c (4-Br) | hCA IX | 35 | [7] |
Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[8] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an important target for the treatment of gastritis and peptic ulcers.[9]
| Benzoic Acid Derivative | IC₅₀ (µM) | Reference |
| p-Aminobenzoic acid | Competitive Inhibition | [5] |
| p-Hydroxybenzoic acid | Competitive Inhibition | [5] |
| Benzohydrazide derivative 36 | 0.87 ± 0.31 | [10] |
| General Benzohydrazide derivatives | 0.87 - 19.0 | [10] |
Alpha-Glucosidase Inhibitors
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[11] Its inhibition is a therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[12]
| Derivative Class | IC₅₀ (µM) | Reference |
| 1,2-Benzothiazine 1,1-dioxide derivative 10 | 4.2 | [1] |
| 1,2-Benzothiazine 1,1-dioxide derivative 12 | 5.9 | [1] |
| 1,2-Benzothiazine 1,1-dioxide derivative 2 | 6.91 | [1] |
| 1,2-Benzothiazine 1,1-dioxide derivative 8 | 14.0 | [1] |
| Acarbose (Standard) | 38.31 | [1] |
Experimental Protocols for In Silico Studies
The following sections detail the generalized methodologies employed in the in silico studies cited in this guide. These protocols provide a framework for understanding how the inhibitory activities and binding modes of benzoic acid derivatives were computationally assessed.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is widely used to predict the binding mode and affinity of small molecule inhibitors to their enzyme targets.
Generalized Protocol:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
The 3D structures of the benzoic acid derivatives (ligands) are generated and optimized using a suitable force field.
-
-
Active Site Definition:
-
The binding site on the enzyme is defined, often based on the location of the co-crystallized ligand in the original PDB file or through cavity detection algorithms.
-
A grid box is generated around the active site to define the search space for the docking algorithm.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, Glide, MOE-Dock) is used to place the ligand in various conformations and orientations within the defined active site.
-
The interactions between the ligand and the protein are evaluated using a scoring function, which provides a quantitative measure of the binding affinity (e.g., binding energy in kcal/mol).
-
-
Analysis of Results:
-
The docking poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the inhibitor and the enzyme's active site residues.
-
The predicted binding affinities are compared with experimental data (e.g., IC₅₀ values) to validate the docking protocol.
-
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the dynamic behavior of a protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[14]
Generalized Protocol:
-
System Setup:
-
The best-ranked docked pose of the protein-ligand complex is used as the starting structure.
-
The complex is placed in a simulation box and solvated with an explicit water model.
-
Counter-ions are added to neutralize the system.
-
-
Minimization and Equilibration:
-
The energy of the system is minimized to remove any steric clashes.
-
The system is gradually heated to the desired temperature and then equilibrated under constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the complex.
-
-
Production Simulation:
-
A production MD simulation is run for a specified period (typically nanoseconds to microseconds).
-
The trajectory of the atoms is saved at regular intervals.
-
-
Trajectory Analysis:
-
The stability of the protein-ligand complex is assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
The flexibility of different regions of the protein is analyzed using the root-mean-square fluctuation (RMSF).
-
The binding free energy is often calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a general workflow for in silico enzyme inhibitor discovery and the signaling pathways of the targeted enzymes.
References
- 1. Carbohydrate Digestion and Absorption - The Canadian Sugar Institute [sugar.ca]
- 2. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 5. rsisinternational.org [rsisinternational.org]
- 6. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking and Dynamics Simulation of Natural Compounds from Betel Leaves (Piper betle L.) for Investigating the Potential Inhibition of Alpha-Amylase and Alpha-Glucosidase of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Benzyloxy)-4-methylbenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(benzyloxy)-4-methylbenzoic acid analogs, drawing insights from studies on structurally related benzoic acid derivatives. Due to limited publicly available SAR data on a systematic series of this compound analogs, this document extrapolates potential activities and key structural features from comparable molecular scaffolds. The focus is on potential anticancer and anti-inflammatory applications, supported by experimental data from relevant literature.
Insights into Anticancer and Anti-inflammatory Potential
Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects. The substitution pattern on the benzoic acid core is critical in defining the specific activity and potency of these molecules. The presence of a benzyloxy group, in particular, has been shown to contribute to potent biological effects in various therapeutic areas.
Studies on related compounds suggest that this compound analogs could be promising candidates for development as inhibitors of enzymes such as protein kinase CK2 and histone deacetylases (HDACs), both of which are implicated in cancer progression. Furthermore, the anti-inflammatory potential of benzoic acid derivatives has been demonstrated through the inhibition of inflammatory mediators.
Comparative Biological Data
The following table summarizes the biological activities of various substituted benzoic acid analogs, providing a basis for understanding the potential SAR of this compound derivatives.
| Compound Class | Target/Activity | Representative Compound | IC50/Activity | Reference |
| 4-(Thiazol-5-yl)benzoic Acid Analogs | Protein Kinase CK2α Inhibition | 3-(2-chlorobenzyloxy) derivative | 0.015 µM | [1] |
| Protein Kinase CK2α' Inhibition | 3-(2-chlorobenzyloxy) derivative | 0.009 µM | [1] | |
| Antiproliferative (A549 cells) | 3-(2-chlorobenzyloxy) derivative | >10 µM | [1] | |
| Hydroxy and Methoxy Benzoic Acid Derivatives | HDAC Inhibition | 2,5-Dihydroxybenzoic Acid (DHBA) | 22.8% inhibition at 1000 µM | [1] |
| HDAC Inhibition | Dimethoxy Benzoic Acid (DMBA) | 8.33% inhibition at 1000 µM | [1] | |
| 3-Amide Benzoic Acid Derivatives | P2Y14 Receptor Antagonist (Anti-inflammatory) | Compound 16c | 1.77 nM | [2] |
| Benzyloxybenzaldehyde Derivatives | Anticancer (HL-60 cells) | 2-[(3-methoxybenzyl)oxy]benzaldehyde | Significant activity at 1-10 µM | [3] |
Key Structure-Activity Relationship Insights
From the available data on related compounds, several key SAR insights can be inferred for this compound analogs:
-
Role of the Benzyloxy Group : The introduction of a benzyloxy group at the 3-position of the benzoic acid moiety has been shown to maintain potent inhibitory activity against protein kinase CK2.[1] This suggests that the benzyloxy group is well-tolerated and may contribute favorably to binding interactions with biological targets.
-
Substitution on the Benzyloxy Ring : Modifications to the benzyl portion of the benzyloxy group can influence activity. For instance, the presence of a chloro or methoxy group on the benzyl ring of 4-(thiazol-5-yl)benzoic acid analogs led to significant antiproliferative activities.[3]
-
Importance of the Carboxylic Acid Group : The carboxylic acid moiety is a common feature in many biologically active benzoic acid derivatives and is often crucial for interaction with the target protein.
-
Influence of Additional Substituents : The nature and position of other substituents on the benzoic acid ring play a critical role in determining the biological activity. For example, studies on hydroxy and methoxy benzoic acid derivatives as HDAC inhibitors indicate that hydroxyl groups are more potent than methoxy groups.[4][5]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the evaluation of novel this compound analogs.
Protein Kinase CK2 Inhibition Assay
This assay determines the in vitro inhibitory activity of a compound against protein kinase CK2.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a microcentrifuge tube, combine the kinase buffer, recombinant CK2 enzyme, and the specific peptide substrate.
-
Add the various concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated radioactive ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Materials:
-
Cells in culture
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a further period (e.g., a few hours to overnight) at room temperature in the dark, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[7][8][9]
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a general experimental workflow for SAR studies.
Caption: A simplified diagram of a protein kinase CK2 signaling pathway.
Caption: A general experimental workflow for a structure-activity relationship study.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Benzyloxy)-4-methylbenzoic Acid: A Step-by-Step Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for 3-(Benzyloxy)-4-methylbenzoic acid to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of this chemical.
This compound (CAS No. 165662-68-0) requires careful management due to its potential health hazards. Based on available safety data, this compound is classified as harmful if swallowed, and causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following procedures is critical for minimizing risks and ensuring responsible waste management.
Pre-Disposal and Handling
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal Protocol
Disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2][3] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines.
Step 1: Segregation of Waste Collect all waste material containing this compound in a designated, properly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. The container should be clearly marked with the chemical name and associated hazards.
Step 2: Container Management Ensure the waste container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Step 3: Arrange for Professional Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the chemical waste. This compound must be disposed of at an approved waste disposal plant.[2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Spill Management
In the event of a spill, evacuate the immediate area and ensure proper ventilation. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal. For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Quantitative Safety Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Data sourced from ChemScene safety information for CAS No. 165662-68-0.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment for 3-(Benzyloxy)-4-methylbenzoic Acid
Essential guidance for the safe handling and disposal of 3-(Benzyloxy)-4-methylbenzoic acid in a laboratory setting, ensuring the protection of researchers and the integrity of drug development processes.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the first step before handling any chemical. For this compound, the potential hazards necessitate a comprehensive PPE strategy to minimize exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specific PPE | Rationale & Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing or significant dust generation.[1][4] | Protects against dust particles and potential splashes that can cause serious eye irritation or damage.[1][5] Must meet ANSI Z.87.1 standards. |
| Skin Protection | Chemical-resistant lab coat, fully buttoned.[1] Disposable nitrile or butyl rubber gloves.[1][5][6] Fully enclosed chemical-resistant footwear.[1] | Prevents skin contact which can cause irritation.[1][3] Gloves should be inspected before use and changed immediately if contaminated.[1] Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | Work in a certified chemical fume hood to control dust.[1] If a fume hood is not available or insufficient, a NIOSH-approved respirator for organic vapors and particulates is required. | Minimizes the inhalation of dust which may cause respiratory irritation.[1] The choice of respirator depends on the potential exposure level. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound will ensure a safe laboratory environment.
Workflow for Safe Handling:
Experimental Protocol:
-
Preparation and Engineering Controls:
-
Designate a specific work area, preferably within a certified chemical fume hood.[1]
-
Ensure proper functioning of the ventilation system.
-
Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the chemical.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above, ensuring gloves are free of defects.
-
-
Handling:
-
Post-Handling Procedures:
-
Thoroughly clean any contaminated surfaces and equipment.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat and eye protection).
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical aspect of the chemical lifecycle and is governed by local, regional, and national regulations.[7]
Waste Disposal Protocol:
Disposal Steps:
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Unused Chemical: Unwanted this compound should be disposed of as hazardous waste. Do not mix with other waste unless instructed by your institution's environmental health and safety (EHS) office.
-
Contaminated Solvents: Solutions containing the compound should be collected in a labeled hazardous liquid waste container.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, secondary containment area.
-
-
Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all applicable regulations.[7] Contact your institution's EHS office for specific procedures.
-
By implementing these safety and logistical measures, researchers can confidently handle this compound, ensuring personal safety and environmental responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
